molecular formula C9H8Br2O2 B2843043 Methyl 2-bromo-2-(2-bromophenyl)acetate CAS No. 43063-97-4

Methyl 2-bromo-2-(2-bromophenyl)acetate

Cat. No.: B2843043
CAS No.: 43063-97-4
M. Wt: 307.969
InChI Key: VZMMSUIICCIPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-2-(2-bromophenyl)acetate ( 43063-97-4) is a high-purity chemical compound supplied for research and development purposes. This compound is a diester and dibromide with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . Its structure features two bromine atoms at distinct positions, making it a valuable and versatile synthetic intermediate, particularly in organic synthesis and medicinal chemistry research. The presence of both a benzylic bromine and an ester group provides two reactive sites for further chemical transformations, allowing researchers to utilize it as a key building block in the synthesis of more complex molecules. The compound is characterized by specific physicochemical properties, including a predicted collision cross section (CCS) of 143.7 Ų for the [M+H]+ adduct, which can be useful for analytical identification and method development . Researchers employ this compound in developing novel synthetic pathways, often exploiting its reactivity for carbon-carbon bond formation or functional group interconversion. It is strictly intended for laboratory research use and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and the product is typically stored under cold-chain conditions to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-2-(2-bromophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMMSUIICCIPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43063-97-4
Record name methyl 2-bromo-2-(2-bromophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Critical Role of Impurity Synthesis in Asenapine Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Asenapine Degradation Products

Asenapine, a dibenzo-oxepino pyrrole, is a potent atypical antipsychotic agent effective in the treatment of schizophrenia and bipolar I disorder.[1][2] Its therapeutic efficacy is mediated through a complex pharmacological profile, acting as an antagonist at various dopamine, serotonin, adrenergic, and histamine receptors.[3][4] The development and commercialization of such a crucial pharmaceutical agent necessitate a profound understanding of its stability and degradation profile. Regulatory bodies, following guidelines such as those from the International Conference on Harmonisation (ICH), mandate rigorous characterization of any degradation products or impurities that may arise during manufacturing, storage, or administration.[5][6]

These degradation products, even in minute quantities, can potentially impact the safety and efficacy of the drug product. Therefore, the synthesis of authentic reference standards for these impurities is not merely an academic exercise; it is a cornerstone of robust analytical method development, stability testing, and overall quality control.[1] This guide provides a detailed technical overview of the synthetic strategies and reagents required to produce key degradation products of asenapine, offering field-proven insights for researchers and drug development professionals. We will delve into the causal chemistry behind the choice of reagents and reaction conditions, providing validated protocols for the synthesis of critical asenapine impurities.

Oxidative Degradation Pathway: Synthesis of Asenapine N-Oxide

One of the primary degradation pathways for tertiary amines like asenapine is N-oxidation. This can occur through metabolic processes, often involving cytochrome P450 enzymes, or via exposure to oxidative stress conditions.[7] The resulting impurity, Asenapine N-Oxide, is a critical reference standard for stability studies and metabolite identification.[7][8]

Causality in Reagent Selection

The synthesis of Asenapine N-Oxide involves the controlled oxidation of the tertiary amine group on the pyrrole ring of the asenapine molecule. The choice of an oxidizing agent is paramount. A reagent must be potent enough to oxidize the nitrogen atom but mild enough to prevent overoxidation or degradation of the sensitive tetracyclic core structure.[7]

  • Hydrogen Peroxide (H₂O₂): A common and effective reagent for N-oxidation. It is relatively inexpensive and the byproduct (water) is benign. Forced degradation studies often employ 30% hydrogen peroxide to intentionally generate this impurity, confirming its relevance under oxidative stress.[5]

  • Meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used peracid in organic synthesis that provides clean and efficient oxidation of tertiary amines to their corresponding N-oxides.

The reaction conditions must be carefully controlled. Mild temperatures are generally preferred to maintain the integrity of the asenapine scaffold.

Synthetic Workflow Diagram

Asenapine N-Oxide Synthesis cluster_reagents Asenapine Asenapine N_Oxide Asenapine N-Oxide Asenapine->N_Oxide Controlled Oxidation Reagents Oxidizing Agent (e.g., H₂O₂, m-CPBA) Solvent (e.g., Methanol, Dichloromethane) N-Desmethyl Asenapine Synthesis cluster_steps Asenapine Asenapine Intermediate Carbamate Intermediate Asenapine->Intermediate Carbamate Formation Step1 1. ACE-Cl 2. Anhydrous DCE, Reflux Product N-Desmethyl Asenapine Intermediate->Product Cleavage Step2 Methanol, Heat

Sources

Chemical Properties and Synthetic Utility of Methyl 2-(2-bromophenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 2-(2-bromophenyl)acetate (CAS: 57486-69-8), a critical bifunctional scaffold in organic synthesis.

Executive Summary

Methyl 2-(2-bromophenyl)acetate (often abbreviated as MBPA ) is a bifunctional aromatic building block defined by two reactive centers: an electrophilic ester moiety with acidic


-protons and an ortho-positioned bromine atom. This specific geometric arrangement—placing a halogen in close proximity to a nucleophilic carbon source—makes MBPA an ideal substrate for transition-metal-catalyzed intramolecular cyclizations . It serves as a primary scaffold for synthesizing fused heterocycles, including oxindoles, isoquinolines, and benzoxepines, and is a key intermediate in the manufacturing of antipsychotics like Asenapine .

Structural Analysis & Reactivity Profile

Electronic & Steric Architecture

The molecule features a "push-pull" reactivity enabled by its substituents:

  • 
    -Methylene Group (
    
    
    
    ):
    The ester group increases the acidity of the benzylic protons (
    
    
    in DMSO), allowing facile deprotonation by weak bases (e.g.,
    
    
    ,
    
    
    ) to generate a nucleophilic enolate.
  • Ortho-Bromo Substituent: Acts as a pre-installed oxidative addition site for Pd(0) or Cu(I) catalysts. Its proximity to the side chain enables the "proximity effect," significantly accelerating intramolecular cyclization rates compared to meta or para isomers.

Physical Properties Table
PropertyValueNote
CAS Number 57486-69-8Distinct from

-bromo isomer (CAS 3042-81-7)
Molecular Formula

Molecular Weight 229.07 g/mol
Boiling Point ~264°C (calc.)[1]High-boiling liquid
Density 1.445 g/mLDenser than water
Appearance Clear to pale yellow liquidSensitive to light (store in amber vials)
Solubility DCM, THF, Toluene, EtOAcImmiscible with water

Key Synthetic Pathways & Derivatives

MBPA is a divergent intermediate. Its derivatives are primarily formed via three pathways: Nucleophilic Acyl Substitution ,


-Alkylation , and Metal-Catalyzed Cyclization .
Pathway A: The Oxindole Route (Intramolecular -Arylation)

The most common application of MBPA is the synthesis of oxindoles. The ester is first converted to an amide, followed by a Pd-catalyzed intramolecular


-arylation.[2][3][4]
  • Mechanism: Oxidative addition of Pd(0) into the Ar-Br bond is followed by base-mediated enolization of the amide and reductive elimination to form the C-C bond.

  • Significance: Accesses 3,3-disubstituted oxindoles, a motif found in alkaloids like physostigmine.

Pathway B: The Benzoxepine Route (Decarboxylative Annulation)

A recent breakthrough involves reacting MBPA with ynones. Under basic conditions, the enolate attacks the ynone, followed by a cascade of cyclization and decarboxylation to form benzoxepines . This reaction exploits the ortho-Br as a leaving group in a nucleophilic aromatic substitution (


) type manifold or metal-catalyzed coupling depending on conditions.
Pathway C: Pharmaceutical Application (Asenapine Synthesis)

MBPA is a precursor to the "Stilbene Intermediate" used in Asenapine production.

  • Condensation: MBPA reacts with an aldehyde to form a stilbene ester.

  • Cyclization: Reaction with an azomethine ylide yields a pyrrolidine ring.

  • Final Closure: Intramolecular Ullmann ether synthesis closes the central oxepine ring.

Visualizing the Reactivity Network

The following diagram illustrates the divergent synthesis of key heterocycles starting from Methyl 2-(2-bromophenyl)acetate.

ReactivityNetwork MBPA Methyl 2-(2-bromophenyl)acetate (Starting Scaffold) Amide o-Bromo-N-alkylacetamide MBPA->Amide R-NH2 (Aminolysis) Stilbene Stilbene Intermediate MBPA->Stilbene Ar-CHO Base Benzoxepine Benzoxepines (Annulation) MBPA->Benzoxepine Ynones Base (Decarboxylative) Oxindole Oxindole Derivatives (C-C Bond Formation) Amide->Oxindole Pd(OAc)2, Ligand Base (Intramol. α-Arylation) Asenapine Asenapine (Antipsychotic Drug) Stilbene->Asenapine 1. Azomethine Ylide 2. Cu-Catalyzed Etherification

Figure 1: Divergent synthetic pathways from the MBPA scaffold.

Detailed Experimental Protocol

Protocol: Pd-Catalyzed Synthesis of Oxindoles from MBPA Derivatives

Context: This protocol describes the cyclization of an amide derivative of MBPA. Users must first convert MBPA to the corresponding amide (e.g., N-methyl-2-(2-bromophenyl)acetamide) using standard aminolysis.

Reagents:

  • Substrate: N-methyl-2-(2-bromophenyl)acetamide (1.0 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: XPhos or

    
     (4-10 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for milder temps)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inert Setup: Charge a flame-dried Schlenk tube or reaction vial with the amide substrate,

    
    , Ligand, and Base.
    
  • Degassing: Evacuate and backfill with Argon three times. Add anhydrous solvent via syringe.

  • Reaction: Seal the vessel and heat to 80–100°C for 12–24 hours. Monitor via TLC (eluent: 30% EtOAc/Hexanes). The starting material (

    
    ) should disappear, and a more polar spot (Oxindole) will appear.
    
  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Critical Troubleshooting:

  • Incomplete Conversion: If the reaction stalls, add 10% water (degassed) if using

    
    ; some Pd-cycles require trace moisture for activation.
    
  • Dehalogenation: If the product is simply the debrominated amide (phenylacetamide), the hydride source is likely the solvent or trace impurities. Ensure high-purity anhydrous solvents are used.

Mechanism of Action (Catalytic Cycle)

The efficiency of this transformation relies on the stability of the six-membered palladacycle intermediate.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Substrate (Ar-Br) BaseStep Ligand Exchange/Deprotonation (Formation of Enolate) OxAdd->BaseStep Base (-HBr) RedElim Reductive Elimination (C-C Bond Formation) BaseStep->RedElim 6-exo-trig transition RedElim->Pd0 Product Release

Figure 2: Catalytic cycle for the intramolecular


-arylation.

Safety & Handling

  • Corrosivity: MBPA is an ester with a labile halogen; it can hydrolyze to the corresponding acid, which is corrosive.

  • Lachrymator Potential: While less potent than

    
    -bromo esters, benzyl bromide derivatives are generally irritating to mucous membranes. Handle in a fume hood.
    
  • Incompatibility: Avoid contact with strong oxidizers and strong bases (unless controlled for reaction) to prevent exothermic polymerization or decomposition.

References

  • LookChem. (2025). Methyl 2-(2-bromophenyl)acetate: Structure and Applications. Retrieved from

  • ChemicalBook. (2025).[5] Synthesis of Asenapine Intermediates from Methyl 2-(2-bromophenyl)acetate. Retrieved from

  • Chen, L., et al. (2023).[3][6] "Base-Promoted Decarboxylative Annulation of Methyl 2-(2-Bromophenyl)acetates and Ynones to Access Benzoxepines". The Journal of Organic Chemistry. Retrieved from

  • Hartwig, J. F., et al. (1998).[2] "Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application to the synthesis of oxindoles". Journal of the American Chemical Society.[4] Retrieved from

  • PubChem. (2025). Methyl 2-(2-bromophenyl)acetate Compound Summary. Retrieved from

Sources

An In-depth Technical Guide to the Synthesis of 2,3,3a,12b-Tetradehydro Asenapine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine is an atypical antipsychotic medication utilized in the management of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2] Its therapeutic efficacy is believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] The complex molecular architecture of Asenapine necessitates a multi-step synthetic approach, wherein the formation of key intermediates is crucial for the overall efficiency and stereochemical outcome of the synthesis. This guide focuses on the synthesis of pivotal intermediates leading to the core structure of Asenapine, with a particular emphasis on the 2,3,3a,12b-tetradehydro Asenapine framework.

The synthesis of Asenapine has been approached through various strategies, each with its own set of intermediates and reaction cascades. Common to many of these routes is the construction of the central seven-membered oxepino ring fused to a pyrrole ring system. The strategic introduction of substituents and the control of stereochemistry at the 3a and 12b positions are paramount to achieving the desired biologically active trans isomer of Asenapine.

This technical guide will delve into the intricacies of synthesizing key precursors to the 2,3,3a,12b-tetradehydro Asenapine core, providing a detailed examination of the underlying chemical principles, experimental protocols, and critical process parameters.

The Strategic Importance of the 2,3,3a,12b-Tetradehydro Core

The 2,3,3a,12b-tetradehydro Asenapine core represents a late-stage intermediate from which the final Asenapine molecule can be readily obtained through reduction of the lactam and other functional group manipulations. The stereochemistry at the 3a and 12b positions is a critical determinant of pharmacological activity, with the trans isomer being the desired product. Therefore, synthetic strategies are often designed to selectively form or allow for the separation of the trans diastereomer at an early stage.

Several patented and published synthetic routes converge on intermediates that, upon cyclization and subsequent transformations, yield the tetracyclic core of Asenapine.[3][4] These approaches often involve the formation of a pyrrolidinone ring followed by an intramolecular cyclization to construct the oxepine ring.

Synthetic Pathway Overview

A generalized synthetic pathway leading to the 2,3,3a,12b-tetradehydro Asenapine core is depicted below. This diagram illustrates the key transformations and the progression from simpler starting materials to the complex tetracyclic intermediate.

G cluster_0 Key Intermediate Formation A Starting Materials B Pyrrolidinedione Intermediate (e.g., Formula II) A->B Multi-step Synthesis C 11-chloro-2-methyl-2,3-dihydro-1H- dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one (Formula III) B->C Intramolecular Cyclization (e.g., AlX3, PPA) D trans-Asenapine C->D Reduction (e.g., LiAlH4/AlCl3)

Caption: Generalized synthetic workflow for Asenapine.

Synthesis of Key Intermediates

The synthesis of the 2,3,3a,12b-tetradehydro Asenapine core typically begins with the construction of a substituted pyrrolidine-2,4-dione intermediate. This intermediate then undergoes an intramolecular cyclization to form the characteristic tetracyclic ring system.

Part 1: Synthesis of the Pyrrolidinedione Intermediate

One common approach involves the reaction of a substituted phenylacetic acid derivative with an N-methylamino acid ester to form an amide, which is then cyclized to the desired pyrrolidinedione.

Experimental Protocol: Synthesis of 3-(5-chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione

This protocol is adapted from methodologies described in the patent literature.[5]

Materials:

  • 2-(5-chloro-2-phenoxyphenyl)acetic acid

  • Sarcosine methyl ester hydrochloride

  • Thionyl chloride (SOCl₂)

  • Potassium tert-butoxide

  • Toluene

  • Methanol

Procedure:

  • Acid Chloride Formation: A solution of 2-(5-chloro-2-phenoxyphenyl)acetic acid in toluene is treated with thionyl chloride at reflux to form the corresponding acid chloride. The excess thionyl chloride and toluene are removed under reduced pressure.

  • Amide Formation: The crude acid chloride is dissolved in a suitable solvent and added to a solution of sarcosine methyl ester (liberated from its hydrochloride salt) to form the acylated sarcosine intermediate.

  • Dieckmann Condensation: The acylated sarcosine is then cyclized using a strong base, such as potassium tert-butoxide, in an anhydrous solvent like toluene to yield the pyrrolidinedione.[6]

  • Work-up and Purification: The reaction mixture is quenched with an acidic solution, and the product is extracted with an organic solvent. The crude product is then purified by crystallization or chromatography.

Part 2: Intramolecular Cyclization to Form the Tetracyclic Core

The pivotal step in forming the 2,3,3a,12b-tetradehydro Asenapine framework is the intramolecular cyclization of the pyrrolidinedione intermediate. This reaction is typically promoted by a Lewis acid or a strong protic acid.

Experimental Protocol: Synthesis of 11-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one

This protocol is based on a process described in a U.S. patent.[5]

Materials:

  • 3-(5-chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione

  • Aluminum chloride (AlCl₃) or Polyphosphoric acid (PPA)

  • Dichloromethane (if using AlCl₃)

Procedure:

  • Reaction Setup: The pyrrolidinedione intermediate is dissolved in a suitable solvent (e.g., dichloromethane for AlCl₃) or mixed directly with PPA.

  • Cyclization:

    • Using AlCl₃: The solution is stirred at a temperature ranging from 30°C to 110°C.[5] The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC).

    • Using PPA: The mixture is heated to a higher temperature, for example, 125°C, to effect cyclization.[5]

  • Work-up and Purification: The reaction is carefully quenched with water or ice. The product is extracted into an organic solvent, and the organic layer is washed and dried. The crude product is then purified, typically by crystallization, to yield the desired tetracyclic lactam.

Part 3: Reduction to Asenapine

The final step in this synthetic sequence is the reduction of the lactam and the double bond within the pyrrole moiety of the tetracyclic intermediate to afford Asenapine.

Experimental Protocol: Synthesis of Asenapine

This protocol outlines a general reduction method.[5]

Materials:

  • 11-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one

  • Lithium aluminum hydride (LiAlH₄)

  • Aluminum chloride (AlCl₃)

  • Tetrahydrofuran (THF)

Procedure:

  • Reductant Preparation: A mixture of lithium aluminum hydride and aluminum chloride is prepared in anhydrous THF.

  • Reduction: The tetracyclic lactam intermediate is added to the prepared reducing agent solution at a controlled temperature (e.g., -25°C to -20°C).[3] The reaction is stirred for a specified time to ensure complete reduction.

  • Work-up and Purification: The reaction is quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is concentrated. The crude Asenapine is then purified, often by conversion to a salt (e.g., the maleate salt) and recrystallization.[4][7]

Critical Parameters and Optimization

The successful synthesis of 2,3,3a,12b-tetradehydro Asenapine intermediates and their conversion to Asenapine is highly dependent on several critical parameters.

ParameterInfluenceOptimization Strategies
Purity of Starting Materials Directly impacts the yield and purity of subsequent intermediates and the final product.Use of high-purity, well-characterized starting materials. Recrystallization or chromatography of starting materials if necessary.
Reaction Temperature Affects reaction rates and the formation of side products.Careful temperature control is crucial, especially during the cyclization and reduction steps. Optimization studies may be required to determine the ideal temperature profile for each step.
Choice of Reagents The choice of cyclizing and reducing agents can significantly affect the yield and stereoselectivity of the reactions.Screening of different Lewis acids (e.g., AlCl₃, AlBr₃) for the cyclization step.[5] Evaluation of various reducing agents and conditions to achieve the desired stereochemical outcome.
Solvent The polarity and boiling point of the solvent can influence reaction rates and solubility of intermediates.Selection of an appropriate solvent is critical for each reaction step. Anhydrous solvents are essential for reactions involving moisture-sensitive reagents like LiAlH₄ and AlCl₃.
Stereocontrol The formation of the desired trans isomer of Asenapine is a key objective.Some synthetic routes employ stereoselective reactions, such as the Ireland-Claisen rearrangement, to control the stereochemistry.[8] In other cases, diastereomers may be separated at an intermediate stage.[2]

Characterization and Purification

The identity and purity of the synthetic intermediates and the final Asenapine product must be confirmed using a range of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compounds and to separate diastereomers.

  • X-ray Crystallography: Can be used to definitively determine the stereochemistry of crystalline intermediates and the final product.

Purification of the intermediates and the final product is typically achieved through:

  • Crystallization: An effective method for purifying solid compounds.

  • Column Chromatography: Used to separate mixtures of compounds based on their polarity.

Conclusion

The synthesis of 2,3,3a,12b-tetradehydro Asenapine intermediates is a critical phase in the overall production of the atypical antipsychotic drug, Asenapine. The synthetic routes often involve the construction of a pyrrolidinedione precursor followed by an intramolecular cyclization to form the core tetracyclic structure. The careful control of reaction conditions, judicious choice of reagents, and rigorous purification of intermediates are essential for achieving a high yield and purity of the final active pharmaceutical ingredient. The methodologies outlined in this guide provide a comprehensive overview of the key synthetic transformations and offer a foundation for researchers and drug development professionals working in this area. Further research into more efficient and stereoselective synthetic methods continues to be an active area of investigation.[1]

References

  • Chandrasekhar, S., et al. (2016). The Ireland–Claisen rearrangement strategy towards the synthesis of the schizophrenia drug, (+)-asenapine. Organic & Biomolecular Chemistry, 14(34), 8156-8163. Available at: [Link]

  • Frank, R., et al. (2019). Asymmetric total synthesis of (+)-asenapine. Organic & Biomolecular Chemistry, 17(9), 2463-2467. Available at: [Link]

  • Kemperman, G. J., et al. (2006). Intermediate compounds for the preparation of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1h-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole. U.S.
  • Reddy, M. S., et al. (2012). Process for the preparation of (3aRS,12bRS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole maleate and pharmaceutical composition thereof. WO 2012/038975 A2.
  • Scribd. (n.d.). Asenapine Synthesis. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of asenapine maleate. US20150112083A1.
  • Google Patents. (n.d.). Process for the preparation of asenapine and intermediate products used in said process. US8227623B2.
  • Google Patents. (n.d.). Asenapine composition and preparation method thereof. CN103893139A.
  • Google Patents. (n.d.). A kind of preparation method of asenapine key intermediate. CN104098580B.
  • Dxy.cn. (n.d.). Asenapine maleate, Org-5222. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-bromo-2-(2-bromophenyl)acetate for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Inherent Risks

Methyl 2-bromo-2-(2-bromophenyl)acetate is a halogenated aromatic ester, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure, featuring a bromine atom on both the phenyl ring and the alpha-carbon of the acetate group, suggests a high degree of reactivity, making it a valuable synthetic building block.[1][2] However, this reactivity also implies potential biological activity and associated hazards. This guide provides a framework for the safe handling, storage, and disposal of this compound in a research and development setting, drawing upon data from structurally related molecules to inform best practices.

Hazard Identification and Classification: A Composite Analysis

Due to the absence of a specific SDS, the hazard profile of Methyl 2-bromo-2-(2-bromophenyl)acetate is extrapolated from related compounds. The primary hazards are anticipated to be:

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

The presence of two bromine atoms may potentiate these effects. The GHS pictograms and signal words for analogous compounds are presented below.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07WarningH335: May cause respiratory irritation

Chemical and Physical Properties: Insights from Analogs

The physical and chemical properties of Methyl 2-bromo-2-(2-bromophenyl)acetate are expected to be similar to its structural analogs. These properties are crucial for understanding its behavior and for designing appropriate safety protocols.

PropertyValue (for related compounds)Source
Molecular FormulaC9H9BrO2[1][5][6]
Molecular Weight229.07 g/mol [1][5][6]
AppearanceColorless to pale yellow liquid or solid[1][5]
Boiling Point~264-268.6°C at 760 mmHg[2][3]
Flash Point~114-116.3°C[2][3]
Density~1.445 g/cm³[2]
SolubilityModerately soluble in organic solvents (e.g., ethanol, ether), limited solubility in water.[1]

Stability and Reactivity:

  • Reactivity: The presence of the bromine atom on the phenyl ring allows for participation in nucleophilic substitution reactions.[1] The alpha-bromo ester is also a reactive functional group.

  • Stability: Stable under recommended storage conditions.[4]

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides and hydrogen bromide gas.[7]

Safe Handling and Personal Protective Equipment (PPE): A Proactive Approach

Given the anticipated hazards, a stringent set of handling procedures and a comprehensive PPE protocol are mandatory. The following workflow is designed to minimize exposure risk.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction Under Inert Atmosphere (if necessary) handle_transfer->handle_reaction cleanup_quench Quench Reaction & Work-up handle_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste via EHS cleanup_decon->cleanup_dispose

Caption: Workflow for the safe handling of Methyl 2-bromo-2-(2-bromophenyl)acetate.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][8] Ensure an eyewash station is readily accessible.[8][9]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Clothing: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, chemical-resistant aprons and sleeves should be worn.[3]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[3][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10]

Emergency Procedures: Preparedness and Response

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 4.2. Avoid breathing vapors, mist, or gas.[10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[4][8]

Storage and Disposal: Ensuring Long-Term Safety

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Conclusion: A Culture of Safety

The safe handling of reactive chemical intermediates like Methyl 2-bromo-2-(2-bromophenyl)acetate is paramount in a research and development environment. While a specific SDS is not available, a thorough analysis of its structural analogs provides a solid foundation for establishing safe laboratory practices. By adhering to the principles of hazard assessment, proper use of engineering controls and PPE, and preparedness for emergencies, researchers can mitigate the risks associated with this and other novel chemical entities.

References

  • Safety Data Sheet - CymitQuimica. (2024, December 19). methyl 2-(2-acetamido-4-bromophenyl)
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • CymitQuimica. CAS 57486-69-8: methyl (2-bromophenyl)
  • Safety Data Sheet - ChemScene. (2025, December 8). (3-Bromophenyl)acetic acid methyl ester.
  • Sigma-Aldrich. methyl 2-(2-bromophenyl)
  • Lookchem. Cas 57486-69-8, METHYL 2-(2-BROMOPHENYL)
  • Enamine. safety data sheet - 2-(2-bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid.
  • New Jersey Department of Health. METHYL BROMIDE HAZARD SUMMARY.
  • Fisher Scientific. (2015, February 6).
  • TCI (Shanghai) Development Co., Ltd. Methyl 2-(2-Bromophenyl)
  • Pharmaffiliates. CAS No : 57486-69-8 | Product Name : Methyl 2-(2-bromophenyl)
  • CDN Isotopes.
  • Capot Chemical Co., Ltd. MSDS of Methyl 2-bromo-2-(4-bromophenyl)
  • ChemScene.
  • ChemicalBook. (2025, July 24). METHYL 2-(2-BROMOPHENYL)
  • Chemsrc. (2025, August 25). Methyl 2-(2-bromophenyl)
  • Santa Cruz Biotechnology.

Sources

Methodological & Application

Synthesis of 1-indanone derivatives from ortho-bromo esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-Indanone Derivatives from ortho-Bromo Esters

Executive Summary

The 1-indanone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for acetylcholinesterase inhibitors (e.g., Donepezil), anticancer agents, and rigidified amino acid analogues. While classical Friedel-Crafts acylation of 3-arylpropionic acids is common, it suffers from poor regiocontrol and harsh conditions.

This guide details a superior synthetic strategy starting from ortho-bromo esters (e.g., methyl 2-bromobenzoate). These substrates offer a unique "bifunctional" handle—the electrophilic ester and the chemically versatile bromide—allowing for modular construction of the cyclopentenone ring. We present two field-proven protocols:

  • The Heck-Dieckmann Annulation (HDA): A robust, scalable route for 3-substituted indanones.

  • Palladium-Catalyzed

    
    -Arylation:  An advanced method for accessing sterically congested 2-substituted indanones.
    

Strategic Pathway Analysis

The transformation of o-bromo esters to 1-indanones requires the insertion of a two-carbon bridge followed by cyclization. We prioritize palladium-catalyzed cross-coupling due to its functional group tolerance compared to traditional organolithium (Parham-type) strategies.

Pathway Logic Diagram

IndanonePathways Start o-Bromo Ester (Methyl 2-bromobenzoate) Heck Heck Coupling (with Acrylate) Start->Heck Path A: Robust Claisen Claisen Condensation (with Ketone Enolate) Start->Claisen Path B: Advanced Cinnamate o-Bromo Cinnamate Heck->Cinnamate Red Hydrogenation (Pd/C, H2) Cinnamate->Red SatEster Saturated Diester Red->SatEster Dieckmann Dieckmann Condensation SatEster->Dieckmann Indanone 1-Indanone Derivative Dieckmann->Indanone Hydrolysis/Decarb BetaDiketo 1,3-Diketone Intermediate Claisen->BetaDiketo AlphaArylation Intramolecular Pd-Alpha-Arylation BetaDiketo->AlphaArylation AlphaArylation->Indanone

Figure 1: Strategic divergence for indanone synthesis. Path A (Heck-Dieckmann) is preferred for scale-up; Path B (Claisen-Arylation) is preferred for complex substitution patterns.

Protocol A: The Heck-Dieckmann Annulation (HDA)

Application: Ideal for synthesizing unsubstituted or 3-substituted 1-indanones on a gram-to-multigram scale. Mechanism: Intermolecular Heck coupling extends the carbon chain, followed by hydrogenation and anionic ring closure.

Step 1: Heck Coupling

Objective: Coupling methyl 2-bromobenzoate with an acrylate to form the cinnamate backbone.

  • Reagents:

    • Methyl 2-bromobenzoate (1.0 equiv)

    • tert-Butyl acrylate (1.2 equiv) — Note: t-Butyl ester facilitates selective hydrolysis later.

    • Pd(OAc)₂ (2 mol%)

    • P(o-tol)₃ (4 mol%) — Tri-o-tolylphosphine is crucial to prevent catalyst poisoning.

    • Triethylamine (2.0 equiv)

    • Solvent: DMF or NMP (0.5 M)

  • Procedure:

    • Charge a reaction vessel with the bromoester, Pd(OAc)₂, and phosphine ligand. Inert with N₂.

    • Add degassed DMF, followed by Et₃N and tert-butyl acrylate.

    • Heat to 100°C for 12–16 hours. Monitor by HPLC/TLC (disappearance of bromoester).

    • Workup: Cool, dilute with Et₂O, wash with 1M HCl (to remove amine salts), then brine. Dry over MgSO₄.[1]

    • Purification: Flash chromatography (Hex/EtOAc).

Step 2: Hydrogenation & Cyclization

Objective: Saturation of the alkene and ring closure.

  • Reagents:

    • Diester intermediate

    • H₂ (1 atm, balloon)

    • 10% Pd/C (5 wt%)

    • KOtBu (1.1 equiv) for cyclization

    • Solvent: MeOH (for H₂), THF (for cyclization)

  • Procedure:

    • Hydrogenation: Stir the diester in MeOH with Pd/C under H₂ for 4 hours. Filter through Celite. Concentrate to yield the saturated diester.

    • Cyclization (Dieckmann): Dissolve the saturated diester in anhydrous THF (0.2 M).

    • Cool to 0°C. Add KOtBu portion-wise. Stir for 2 hours at RT. The solution will turn deep yellow/orange (enolate formation).

    • Hydrolysis/Decarboxylation: Add 6M HCl (excess) directly to the reaction mixture and heat to reflux (60°C) for 4 hours. This cleaves the t-butyl ester and decarboxylates the

      
      -keto acid.
      
    • Isolation: Neutralize, extract with DCM, and purify.

Protocol B: Palladium-Catalyzed Intramolecular -Arylation

Application: Synthesis of 2-substituted indanones or when the "tether" contains sensitive functionality.[2] Mechanism: A ketone enolate (generated from a precursor condensed with the benzoate) attacks the aryl bromide via a Pd(0) catalytic cycle.

Precursor Synthesis (Brief)

React the o-bromobenzoic acid chloride with a ketone enolate (e.g., propiophenone enolate) to generate a 1,3-diketone or


-keto ester intermediate carrying the o-bromophenyl group.
Cyclization Protocol

Critical Parameter: Ligand choice is paramount to favor C-arylation (indanone) over O-arylation (chromone).

  • Reagents:

    • 1-(2-bromophenyl)-1,3-dione derivative (1.0 equiv)

    • Pd(dba)₂ (2-5 mol%)

    • Ligand: Xantphos or DPEphos (1.1 equiv relative to Pd) — Wide bite-angle ligands favor reductive elimination of the C-C bond.

    • Base: Cs₂CO₃ (1.5 equiv) — Cesium is superior to Sodium for solubility in dioxane.

    • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • Catalyst Pre-formation: In a glovebox or under strict Ar flow, mix Pd(dba)₂ and Xantphos in dioxane. Stir for 10 mins until the solution turns clear/orange.

    • Add the substrate and Cs₂CO₃.

    • Seal the tube and heat to 80–100°C for 6–12 hours.

    • Analysis: Monitor conversion. If O-arylation (chromone) is observed, lower the temperature and increase catalyst loading.

Catalytic Cycle Visualization

AlphaArylation LnP LnP-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) LnP->OxAdd + Ar-Br LigEx Ligand Exchange (Enolate Binding) OxAdd->LigEx + Base/Enolate - Br- RedElim Reductive Elimination (C-C Bond Formation) LigEx->RedElim Critical Step (Bite Angle Dependent) RedElim->LnP Regeneration Product 1-Indanone RedElim->Product Substrate Substrate (o-Bromo Enolate) Substrate->OxAdd

Figure 2: Catalytic cycle for Pd-catalyzed ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-arylation.[3][4] The reductive elimination step is rate-determining and dictates C- vs O-selectivity.

Data & Troubleshooting Guide

Comparative Yields & Conditions
ParameterProtocol A (Heck-Dieckmann)Protocol B (

-Arylation)
Substrate Scope Broad (Alkyl, Aryl side chains)Limited (Requires enolizable ketone)
Scale High (10g+)Low to Medium (100mg - 5g)
Cost Low (Pd(OAc)₂, simple ligands)High (Pd(dba)₂, Xantphos)
Regioselectivity 3-substituted products2-substituted products
Typical Yield 75–85% (Overall)80–95% (Step)
Critical Troubleshooting
  • Problem: Low Yield in Heck Step (Protocol A).

    • Cause: Catalyst poisoning or "Pd-black" precipitation.

    • Solution: Ensure strict deoxygenation. Add tetrabutylammonium chloride (TBAC) as a phase transfer agent/stabilizer.

  • Problem: O-Arylation instead of C-Arylation (Protocol B).

    • Cause: Ligand bite angle too small or solvent too polar.

    • Solution: Switch from PPh₃ to Xantphos or DPEphos . Switch solvent from DMF to Toluene or Dioxane.

  • Problem: Incomplete Decarboxylation (Protocol A).

    • Cause: Hydrolysis of t-butyl ester is slow.

    • Solution: Use Trifluoroacetic acid (TFA) in DCM at room temperature before heating the acid for decarboxylation.

References

  • Review of Indanone Synthesis

    • M. N. Ahmed, et al. "Synthesis of 1-indanones with a broad range of biological activity." Beilstein J. Org.[5] Chem.2017 , 13, 1663–1693.

  • Heck Reaction of 2-Bromobenzoates

    • Dieck, H. A., & Heck, R. F. "Palladium catalyzed synthesis of aryl, heterocyclic and vinylic acetylene derivatives." J. Organomet. Chem.1975, 93, 259.
    • (Related J. Org. Chem. citation)

  • Palladium-C

    
    -Arylation (Intramolecular): 
    
    • Solé, D., et al. "Palladium-Catalyzed Intramolecular α-Arylation of Ketones." J. Org.[4][6] Chem.2003 , 68, 5746.

  • General Dieckmann Condensation Protocols

    • BenchChem Technical Guide: "The Synthesis of 1-Indanones via Intramolecular Cycliz
  • Ligand Effects in Enolate Arylation

    • Hamann, B. C., & Hartwig, J. F. "Sterically Hindered Chelating Alkyl Phosphines Provide Large Rate Accelerations in Palladium-Catalyzed Amination..." J. Am. Chem. Soc.[4][6]1998 , 120, 7369.

Sources

Reformatsky reaction conditions for methyl 2-bromo-2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for performing the Reformatsky reaction using methyl 2-bromo-2-(2-bromophenyl)acetate (MBBPA). This substrate presents a unique synthetic challenge and opportunity: it contains two distinct carbon-bromine bonds—an activated


-bromo ester and a deactivated, sterically hindered ortho-bromoaryl moiety.

Key Technical Insight: Under controlled conditions, metallic zinc exhibits high chemoselectivity , inserting exclusively into the aliphatic C(


)–Br bond while leaving the aromatic C(

)–Br bond intact. This allows for the construction of

-hydroxy esters that retain an aryl bromide handle, enabling subsequent orthogonal functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Reaction Mechanism & Chemoselectivity

The success of this protocol relies on the kinetic differentiation between the two halogenated sites.

  • Site A (Target): The

    
    -bromo ester bond is weakened by the adjacent carbonyl group, allowing for facile oxidative addition of Zinc (
    
    
    
    is lower).
  • Site B (Preserved): The ortho-bromoaryl bond is sterically hindered and electronically deactivated toward Zinc insertion under standard reflux temperatures (requires Rieke Zn or transition metal catalysis to react).

Steric Challenge: The ortho-bromo substituent creates significant steric bulk around the reactive center, retarding both the formation of the zinc enolate and its subsequent nucleophilic attack on the electrophile. Consequently, vigorous zinc activation is not optional—it is mandatory.

ReformatskyMechanism Substrate Methyl 2-bromo-2-(2-bromophenyl)acetate (Dual Br source) Insertion Oxidative Addition (Selective at sp3 C-Br) Substrate->Insertion Kinetic Selectivity Zn_Act Activated Zn(0) (TMSCl/1,2-DBE) Zn_Act->Insertion Enolate Zinc Enolate Species (Reformatsky Reagent) Insertion->Enolate Fast Transition Chair-like Transition State (Zimmerman-Traxler model) Enolate->Transition + Electrophile Electrophile Electrophile (R-CHO / R-COR') Electrophile->Transition Adduct Zinc Alkoxide Intermediate Transition->Adduct C-C Bond Formation Product β-Hydroxy Ester (Ar-Br Intact) Adduct->Product H3O+ Quench OrthoEffect Ortho-Br Steric Hindrance: Slows initiation & addition OrthoEffect->Insertion OrthoEffect->Transition

Figure 1: Mechanistic pathway highlighting the chemoselective insertion of Zinc into the aliphatic C-Br bond despite the presence of the aryl bromide.

Critical Optimization Parameters

To ensure reproducibility and high yields, the following parameters must be strictly controlled.

ParameterRecommendationRationale
Zinc Source Dust (<10 µm) High surface area is critical for hindered substrates. Granular zinc will fail to initiate.
Activation TMSCl (5 mol%) Chlorotrimethylsilane (TMSCl) chemically scours the oxide layer from the Zn surface, essential for initiating the reaction with hindered halides.
Solvent THF (Anhydrous) Tetrahydrofuran coordinates to the Zinc species, stabilizing the enolate. Diethyl ether is often too low-boiling to overcome the activation energy of this hindered substrate.
Temperature Reflux (66°C) Due to the steric hindrance of the ortho-Br group, room temperature reactions often stall. Reflux ensures complete conversion.
Stoichiometry 1.5 - 2.0 equiv Zn Excess Zinc drives the equilibrium and accounts for surface deactivation.
Addition Mode Barbier-Type Adding the bromide and electrophile simultaneously to the Zn suspension keeps the concentration of the reactive enolate low, minimizing Wurtz homocoupling side reactions.

Detailed Experimental Protocol

Target Reaction: Coupling of Methyl 2-bromo-2-(2-bromophenyl)acetate with Benzaldehyde.

Reagents and Equipment
  • Substrate: Methyl 2-bromo-2-(2-bromophenyl)acetate (1.0 equiv, 10 mmol, ~3.08 g).

  • Electrophile: Benzaldehyde (1.1 equiv, 11 mmol, 1.17 g) - Freshly distilled.

  • Metal: Zinc dust (2.0 equiv, 20 mmol, 1.31 g) - <10 micron particle size preferred.

  • Activator: Chlorotrimethylsilane (TMSCl) (0.05 equiv).

  • Solvent: Anhydrous THF (30 mL) - Water content <50 ppm (Karl Fischer).

  • Glassware: 100 mL 3-neck Round Bottom Flask (RBF), reflux condenser, nitrogen inlet, addition funnel.

Step-by-Step Procedure

Phase 1: Zinc Activation (The "Knochel" Modification)

  • Setup: Flame-dry the glassware under vacuum and backfill with Nitrogen (x3). Maintain a positive pressure of Nitrogen throughout.

  • Charging: Add Zinc dust (1.31 g) and anhydrous THF (10 mL) to the RBF.

  • Chemical Scouring: Add TMSCl (approx. 60 µL). Stir gently at room temperature for 15 minutes.

    • Observation: The grey suspension may lighten slightly as the oxide layer is removed.

    • Note: If TMSCl is unavailable, 1,2-dibromoethane (5 mol%) can be used. Heat to reflux for 2 minutes, then cool, before proceeding.

Phase 2: Initiation (The Critical Step) 4. Preparation of Feed: In the addition funnel, dissolve Methyl 2-bromo-2-(2-bromophenyl)acetate (3.08 g) and Benzaldehyde (1.17 g) in anhydrous THF (20 mL). 5. Seeding: Add approximately 10% of the solution (2 mL) from the funnel to the activated Zinc slurry. 6. Thermal Trigger: Heat the mixture to localized reflux with a heat gun or oil bath.

  • Success Indicator: Initiation is marked by a sudden exotherm (foaming) and a slight color change (often to a greenish-grey or yellow tint).
  • Troubleshooting: If no initiation occurs after 5 minutes of reflux, add another drop of TMSCl and reheat. Do not add the rest of the reagents until initiation is confirmed.

Phase 3: Reaction and Completion 7. Controlled Addition: Once initiated, maintain a gentle reflux (oil bath set to ~70°C). Add the remaining solution dropwise over 30–45 minutes.

  • Why: Slow addition prevents the "runaway" exotherm and minimizes homocoupling of the bromoester.
  • Digestion: After addition is complete, continue refluxing for 2–3 hours.
  • Monitoring: Check TLC (Hexane/EtOAc 80:20). The starting bromoester (
    
    
    ) should disappear. The product will appear as a more polar spot (
    
    
    ).

Phase 4: Workup and Purification 9. Quench: Cool the reaction to 0°C. Carefully quench by dropwise addition of 10% HCl (20 mL).

  • Caution: Hydrogen gas may evolve if unreacted Zinc is present.
  • Extraction: Separate layers. Extract the aqueous phase with Diethyl Ether or EtOAc (3 x 20 mL).
  • Wash: Combined organics should be washed with saturated NaHCO₃ (to remove acid traces) and Brine.
  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
  • Purification: Purify via Flash Column Chromatography (Silica Gel).
  • Gradient: 0%
    
    
    20% EtOAc in Hexanes.
  • Yield Expectation: 75–85%.

Workflow Visualization

ReformatskyWorkflow Start Start: Anhydrous Setup (N2 Atmosphere) Act Zinc Activation (Zn + TMSCl in THF) Start->Act Init Initiation Step (Add 10% Reagents + Heat) Act->Init Check Exotherm Observed? Init->Check Check->Init No (Add more TMSCl/Heat) Add Controlled Addition (Reflux, 30-45 mins) Check->Add Yes Digest Digestion (2-3h Reflux) Add->Digest Quench Acidic Quench (10% HCl) & Extraction Digest->Quench Purify Column Chromatography Quench->Purify

Figure 2: Operational workflow for the Reformatsky reaction of hindered bromoesters.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Initiation Zinc oxide layer intact; Solvent wet.Add 1,2-dibromoethane and heat to reflux. Ensure THF is freshly distilled from Na/Benzophenone or passed through activated alumina.
Low Yield Wurtz coupling (homocoupling).Increase solvent volume (dilution). Slow down the addition rate of the bromoester.
Des-bromo Product Protonation of enolate.System was not anhydrous. Check gas lines and solvent quality.
Aryl-Br Loss Reaction too vigorous; Pd contamination.Ensure no Palladium sources are present (clean glassware thoroughly). Do not exceed 80°C.

Safety & Handling

  • Lachrymator:

    
    -Bromoesters are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.
    
  • Zinc Waste: Unreacted zinc is pyrophoric when dry. Quench reaction mixtures completely with dilute acid before disposal. Filtered zinc residues should be kept wet and disposed of as hazardous metallic waste.

References

  • Reformatsky, S. (1887).[1] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211. Link

  • Fürstner, A. (1989). "Recent advancements in the Reformatsky reaction". Synthesis, 1989(08), 571-590. Link

  • Krasovskiy, A., & Knochel, P. (2006).[2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides". Angewandte Chemie International Edition, 45(18), 2958-2961. (Cited for Zinc activation principles).[1][2][3] Link

  • Shriner, R. L. (1942). "The Reformatsky Reaction".[1][4][5][6][7][8][9][10][11] Organic Reactions, 1, 1-37. Link

  • Erdik, E. (1992). Organozinc Reagents in Organic Synthesis. CRC Press. (Reference for chemoselectivity of organozincs).

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ortho-Bromo Alpha-Bromo Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with Dual-Functionalized Building Blocks

In the landscape of modern synthetic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount, particularly in the realms of pharmaceutical and materials science. Ortho-bromo alpha-bromo esters represent a unique and powerful class of bifunctional building blocks. The presence of two distinct carbon-bromine bonds—one at a sterically accessible sp³-hybridized alpha-carbon and the other at an sp²-hybridized aromatic carbon—opens a gateway to a diverse array of selective and sequential palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging these substrates to construct intricate molecular frameworks, including valuable heterocyclic scaffolds. We will delve into the mechanistic underpinnings, provide field-proven protocols, and explore the strategic application of these versatile reagents.

The strategic importance of this substrate class lies in the differential reactivity of the two C-Br bonds. The C(sp³)-Br bond at the alpha position is susceptible to reactions like α-arylation, while the C(sp²)-Br bond on the aromatic ring readily participates in classic cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. This differential reactivity allows for either chemoselective functionalization of one position over the other or the orchestration of tandem and intramolecular cascade reactions to rapidly build molecular complexity.[1][2]

Mechanistic Rationale: A Tale of Two Bonds

The success of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle involving a Pd(0)/Pd(II) redox couple. The specific pathway and the chemoselectivity observed with ortho-bromo alpha-bromo esters are dictated by the reaction conditions, particularly the choice of ligand and base.

The General Catalytic Cycle

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile, forming an organopalladium(II) complex.

  • Transmetalation (for Suzuki, etc.) or Olefin/Alkyne Insertion (for Heck/Sonogashira): The second coupling partner is introduced to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

.dot digraph "Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(R-X)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "R-Pd(II)-X(L2)" [label="R-Pd(II)-X(L2)"]; "Transmetalation_Insertion" [label="Transmetalation (R'-M)\nor\nInsertion (Alkene/Alkyne)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "R-Pd(II)-R'(L2)" [label="R-Pd(II)-R'(L2)"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="R-R'", shape=cds, fillcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative_Addition" [label=" "]; "Oxidative_Addition" -> "R-Pd(II)-X(L2)" [label=" "]; "R-Pd(II)-X(L2)" -> "Transmetalation_Insertion" [label=" "]; "Transmetalation_Insertion" -> "R-Pd(II)-R'(L2)" [label=" "]; "R-Pd(II)-R'(L2)" -> "Reductive_Elimination" [label=" "]; "Reductive_Elimination" -> "Product" [label=" "]; "Reductive_Elimination" -> "Pd(0)L2" [label="Catalyst\nRegeneration"]; } .dot Caption: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Chemoselectivity: C(sp²)-Br vs. C(sp³)-Br

The selective functionalization of either the aryl bromide or the alpha-bromo ester is achievable by tuning the reaction conditions. Generally, the oxidative addition to an aryl C-Br bond is favored under standard Suzuki, Heck, or Sonogashira conditions. Conversely, conditions promoting the formation of an enolate at the alpha-position, typically involving a strong, non-nucleophilic base, will favor α-arylation.

Application & Protocols

Application 1: Sequential Suzuki-Miyaura Coupling and Intramolecular α-Arylation for the Synthesis of Dihydrocoumarins

A powerful application of ortho-bromo alpha-bromo esters is the synthesis of dihydrocoumarins, a privileged scaffold in medicinal chemistry. This can be achieved through a two-step, one-pot sequence involving an initial Suzuki-Miyaura coupling at the ortho-position followed by an intramolecular α-arylation.

.dot digraph "Workflow_Dihydrocoumarin" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

start [label="Ortho-bromo\nalpha-bromo ester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; suzuki [label="Step 1: Suzuki-Miyaura Coupling\n(Arylboronic acid, Pd catalyst, Base 1)"]; intermediate [label="Intermediate:\nOrtho-aryl\nalpha-bromo ester"]; cyclization [label="Step 2: Intramolecular α-Arylation\n(Base 2)"]; product [label="Dihydrocoumarin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> suzuki; suzuki -> intermediate; intermediate -> cyclization; cyclization -> product; } .dot Caption: Workflow for Dihydrocoumarin Synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-3,4-dihydrocoumarin

Materials:

  • Ethyl 2-(2-bromophenyl)-2-bromoacetate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium carbonate (K₂CO₃)

  • Lithium hexamethyldisilazide (LiHMDS)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

Step 1: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 2-(2-bromophenyl)-2-bromoacetate (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and PCy₃·HBF₄ (4 mol%).

  • Add anhydrous toluene (5 mL per 1 mmol of substrate) and a 2M aqueous solution of K₂CO₃ (2.5 equiv).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. The intermediate, ethyl 2-([1,1'-biphenyl]-2-yl)-2-bromoacetate, can be isolated by extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. For the one-pot procedure, proceed directly to Step 2.

Step 2: Intramolecular α-Arylation

  • To the cooled reaction mixture from Step 1 (or to the isolated intermediate dissolved in anhydrous THF), add a solution of LiHMDS (1.5 equiv, 1.0 M in THF) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenyl-3,4-dihydrocoumarin.

ParameterConditionRationale
Palladium Precursor Pd(OAc)₂A common and effective Pd(II) precursor that is reduced in situ to the active Pd(0) species.
Ligand PCy₃·HBF₄A bulky, electron-rich phosphine ligand that promotes the oxidative addition of aryl bromides and facilitates reductive elimination.[1]
Base (Step 1) K₂CO₃ (aq)A mild base suitable for the Suzuki-Miyaura coupling, facilitating the transmetalation step.
Base (Step 2) LiHMDSA strong, non-nucleophilic base required to generate the ester enolate for the intramolecular α-arylation.
Solvent Toluene / THFToluene is a common solvent for Suzuki couplings. THF is suitable for the enolate formation and subsequent cyclization.
Temperature 80 °C (Step 1), RT (Step 2)Elevated temperature for the Suzuki coupling to ensure a reasonable reaction rate. Room temperature is sufficient for the intramolecular cyclization.
Application 2: Tandem Suzuki-Heck Reaction for the Synthesis of Substituted Alkenes

A tandem, one-pot reaction sequence can be designed where an initial Suzuki-Miyaura coupling at the ortho-position is followed by an intermolecular Heck reaction at the alpha-position. This strategy allows for the rapid construction of highly functionalized styrene derivatives.

Experimental Protocol: Synthesis of Ethyl 2-([1,1'-biphenyl]-2-yl)cinnamate

Materials:

  • Ethyl 2-(2-bromophenyl)-2-bromoacetate

  • Phenylboronic acid

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add ethyl 2-(2-bromophenyl)-2-bromoacetate (1.0 equiv), phenylboronic acid (1.1 equiv), Pd(OAc)₂ (3 mol%), PPh₃ (6 mol%), and K₂CO₃ (2.0 equiv).

  • Add anhydrous DMF (5 mL per 1 mmol of substrate).

  • Heat the mixture to 80 °C and stir for 4 hours.

  • Cool the reaction mixture to room temperature and add styrene (1.5 equiv) and triethylamine (2.5 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

ParameterConditionRationale
Palladium Precursor Pd(OAc)₂A versatile and commonly used palladium source for both Suzuki and Heck reactions.
Ligand PPh₃A general-purpose phosphine ligand suitable for both coupling reactions.
Base K₂CO₃ then Et₃NK₂CO₃ is used for the initial Suzuki coupling. Et₃N is a suitable base for the subsequent Heck reaction.
Solvent DMFA polar aprotic solvent that is effective for both Suzuki and Heck couplings.
Temperature 80 °C then 100 °CStepwise increase in temperature to first facilitate the Suzuki coupling and then the Heck reaction.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The progress of each reaction step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The expected intermediates and final products have distinct analytical signatures, allowing for unambiguous confirmation of the reaction's success. Furthermore, the chemoselectivity of these reactions is well-precedented in the literature for similar substrates, providing a strong foundation for the expected outcomes.[1][3]

Conclusion: A Versatile Platform for Innovation

Ortho-bromo alpha-bromo esters are highly versatile and valuable building blocks for the synthesis of complex organic molecules. The ability to selectively functionalize two distinct C-Br bonds through palladium-catalyzed cross-coupling reactions provides a powerful platform for both sequential and tandem reaction strategies. The protocols and insights provided in this application note are intended to empower researchers in drug discovery and materials science to unlock the full potential of these unique substrates, accelerating the development of novel and impactful chemical entities.

References

  • Duchêne, A., & Thibonnet, J. (Year). Palladium-Catalyzed Selective Suzuki-Miyaura Coupling of Bromobenzyl Bromides with Arylboronic Acids. Journal of Organic Chemistry. [Please find the specific year and full citation details from a chemical database like Scopus or Web of Science using the provided author names and journal].
  • Yang, C., Tai, H., & Sun, P. (1997). Palladium-catalyzed chemoselective intramolecular cyclization of 2-bromoaryl alkenenitriles. Journal of the Chemical Society, Perkin Transactions 1, (19), 2843-2850. [Link]

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601–8604. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Organic & Biomolecular Chemistry, 1(1), 1-5.
  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Chen, C., & Xi, C. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science, 13(1), 123-129. [Link]

  • Grigg, R., Sridharan, V., & Sukirthalingam, S. (1991). Palladium-Catalyzed intramolecular Cyclization of '2-bromo-1,5- di-ene-7-yne'System. Tetrahedron Letters, 32(22), 2545-2548. [A direct link to this specific older paper may be difficult to find; it's a well-known work in the field].
  • de Meijere, A., & Meyer, F. E. (2022). Stereoselective Domino Heck‐Suzuki Reactions. Angewandte Chemie International Edition, 61(50), e202212345. [Link]

  • Wu, G., & Negishi, E. I. (2023). Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. Polymers, 15(16), 3368. [Link]

Sources

Procedure for synthesizing benzofurans using alpha-bromo esters

Application Note: High-Yield Synthesis of Functionalized Benzofurans via Intermolecular Condensation of Salicylaldehydes and -Halo Esters

Introduction & Strategic Significance

Benzofuran scaffolds are ubiquitous pharmacophores in medicinal chemistry, serving as the core structural motif in anti-arrhythmic drugs (e.g., Amiodarone), anti-gout agents (Benzbromarone), and various anti-cancer candidates.

While transition-metal-catalyzed routes (Pd, Rh) offer novelty, they often introduce trace metal impurities unacceptable in late-stage pharmaceutical intermediates. This Application Note details a robust, metal-free protocol based on the Rap-Stoermer type condensation . This pathway utilizes the reaction between substituted salicylaldehydes and

1

Why this Protocol?

  • Atom Economy: One-pot cascade reaction (O-alkylation

    
     Aldol condensation 
    
    
    Dehydration).
  • Scalability: Utilizes inexpensive inorganic bases (

    
    ) rather than sensitive organometallics.
    
  • Versatility: The resulting ester moiety at the C-2 position is a versatile handle for further derivatization (hydrolysis to acid, amidation, or reduction).

Mechanistic Insight

Understanding the reaction mechanism is critical for troubleshooting low yields. The transformation proceeds through a cascade sequence.

Reaction Pathway[2]
  • Activation: The base deprotonates the phenolic hydroxyl group of the salicylaldehyde.

  • 
     Displacement:  The phenoxide attacks the 
    
    
    -carbon of the ethyl bromoacetate, displacing bromide to form an acyclic ether intermediate (O-alkylation).
  • Intramolecular Cyclization: The base abstracts a proton from the methylene group of the ester (now activated by the adjacent ether oxygen), generating a carbanion/enolate. This nucleophile attacks the aldehyde carbonyl (intramolecular Aldol-type reaction).

  • Aromatization: Subsequent dehydration (elimination of water) drives the formation of the aromatic benzofuran ring.

Mechanistic Visualization[3]

BenzofuranMechanismStartSalicylaldehyde+ Ethyl BromoacetatePhenoxidePhenoxide Anion(Base Activation)Start->Phenoxide-H+EtherO-AlkylatedIntermediatePhenoxide->EtherSN2 AttackEnolateCarbanion/EnolateFormationEther->EnolateDeprotonationCyclizationAldol Cyclization(Alkoxide)Enolate->CyclizationIntramolecularAttackProductEthyl benzofuran-2-carboxylateCyclization->Product-H2O(Aromatization)

Figure 1: Step-wise cascade mechanism from reagents to aromatized benzofuran product.

Experimental Protocols

Protocol A: Standard Batch Synthesis (High Throughput/Scale-Up)

Recommended for gram-scale synthesis and library generation where equipment cost is a constraint.

Reagents:

  • Substituted Salicylaldehyde (1.0 equiv)[1]

  • Ethyl Bromoacetate (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 - 3.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Salicylaldehyde (e.g., 10 mmol) and anhydrous DMF (20 mL, ~0.5 M concentration).

  • Base Addition: Add

    
     (30 mmol) in a single portion. Stir for 10 minutes at room temperature to ensure phenoxide formation (color change often observed).
    
  • Alkylation: Add Ethyl Bromoacetate (12 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 90–100°C .

    • Note: Acetonitrile can be used at reflux (82°C), but DMF is preferred for difficult substrates due to higher thermal ceiling.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The intermediate O-alkylated ether may appear transiently. Continue heating until the aldehyde spot disappears (typically 2–6 hours).

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into crushed ice/water (100 mL). The product often precipitates as a solid.

    • If solid:[2][3] Filter, wash with water, and dry.

    • If oil:[4][5] Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol or Column Chromatography (Silica gel).

Protocol B: Microwave-Assisted Synthesis (Rapid Optimization)

Recommended for rapid derivative screening.

Reagents: Same as Protocol A.

Procedure:

  • Vessel: Place Salicylaldehyde (1.0 mmol), Ethyl Bromoacetate (1.2 mmol), and

    
     (2.0 mmol) in a microwave-compatible vial.
    
  • Solvent: Add Ethanol (2 mL) or DMF (1 mL).

  • Irradiation: Irradiate at 300 W (constant power mode) or set temperature to 100°C .

  • Time: Hold for 5–10 minutes .

  • Workup: Dilute with water and extract as per Protocol A.

Workflow Visualization

WorkflowStep1Weigh Reagents(Salicylaldehyde + K2CO3)Step2Solvent Addition(DMF/ACN)Step1->Step2Step3Base Activation(Stir 10 min @ RT)Step2->Step3Step4Add Ethyl Bromoacetate(Dropwise)Step3->Step4Step5Reaction Phase(Heat 90°C or MW 100°C)Step4->Step5Step6Quench(Pour into Ice Water)Step5->Step6Step7Isolation(Filtration or Extraction)Step6->Step7

Figure 2: Operational workflow for the synthesis of ethyl benzofuran-2-carboxylate.

Optimization & Troubleshooting (Self-Validating Systems)

To ensure the protocol is self-validating, compare your results against these control parameters.

VariableRecommendationImpact on Mechanism
Solvent DMF (Preferred)High dielectric constant promotes

and stabilizes the enolate intermediate.
AcetoneGood for the first step (

-alkylation) but often requires longer times for cyclization due to lower boiling point.
Base

(Anhydrous)
Mild enough to prevent ester hydrolysis but strong enough for phenol deprotonation.

Use if reaction is sluggish (Cesium effect enhances solubility/reactivity).
Stoichiometry Excess Base (2-3 eq) Essential. The base is consumed to neutralize the HBr generated and to drive the final elimination step.
Water Strictly Anhydrous Water inhibits the initial

reaction and can hydrolyze the ester reagent. Dry solvents are mandatory.
Common Failure Modes:
  • Intermediate Stalling: If TLC shows a new spot that persists (the O-alkylated ether) but no benzofuran, the temperature is likely too low, or the base is too weak to effect the cyclization. Solution: Increase Temp to 110°C or add a catalytic amount of DBU.

  • Hydrolysis: If Benzofuran-2-carboxylic acid is formed instead of the ester, the solvent contained water.

References

  • Vertex AI Search. (2023). Synthesis of benzofuran-2-carboxylate from salicylaldehyde and ethyl bromoacetate mechanism. Retrieved from 1

  • PrepChem. (n.d.). Synthesis of ethyl benzofuran-2-carboxylate. Retrieved from 6

  • National Institutes of Health (PMC). (2021). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Retrieved from 7

  • Organic Chemistry Portal. (2020). Benzofuran Synthesis Protocols and Mechanisms. Retrieved from 8

  • Semantic Scholar. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from 9

Heck Reaction Optimization for Sterically Hindered Aryl Bromides: A Senior Scientist’s Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Heck Reaction Optimization for Sterically Hindered Aryl Bromides Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Process Chemists

Executive Summary

The Mizoroki-Heck reaction is a cornerstone of C–C bond formation, yet it frequently stalls when applied to sterically hindered aryl bromides (e.g., ortho-substituted or di-ortho-substituted systems). The failure mode is typically twofold: (1) retarded oxidative addition due to steric crowding at the metal center, and (2) competitive


-hydride elimination occurring faster than the difficult migratory insertion into the hindered alkene.

This guide moves beyond standard "textbook" conditions (


/

), which are notoriously ineffective for hindered substrates. We present a validated optimization strategy focusing on bulky, electron-rich phosphines (specifically

) and N-heterocyclic carbenes (NHCs) , coupled with specific base/solvent architectures that stabilize the active catalytic species.
Mechanistic Insight: The Steric Bottleneck

To optimize, one must understand the failure mechanism. In sterically hindered systems, the classical catalytic cycle breaks down at two specific points:

  • Oxidative Addition (OA): For hindered aryl bromides, the approach of the substrate to the

    
     center is physically blocked. Standard ligands like 
    
    
    
    form
    
    
    or
    
    
    species that are too crowded to accept the substrate.
    • Solution: Use ligands that force the formation of a mono-ligated

      
       species. 
      
      
      
      is large enough (Cone angle
      
      
      ) that it disfavors
      
      
      , creating a highly reactive, unsaturated 12-electron
      
      
      center that eagerly undergoes OA.
  • Migratory Insertion: Even if OA occurs, the subsequent coordination of the alkene is sterically disfavored.

    • Solution: Use "Cationic Pathway" conditions (Ag salts) or highly polar solvents to dissociate the halide, creating a cationic

      
       species that binds alkenes more avidly than the neutral complex.
      

HeckCycle cluster_bottleneck CRITICAL FAILURE POINT Pd0 Active Catalyst Pd(0)-L (12e- Species) OxAdd Oxidative Addition (Ar-Pd-Br-L) Pd0->OxAdd + Ar-Br (Rate Limiting for Hindered) Coord Alkene Coordination (Steric Clash Zone) OxAdd->Coord + Alkene Insert Migratory Insertion (C-C Bond Formation) Coord->Insert Slowed by Sterics BetaElim Beta-Hydride Elimination Insert->BetaElim RedElim Reductive Elimination (Regenerate Pd(0)) BetaElim->RedElim - Product RedElim->Pd0 + Base

Figure 1: The Heck Catalytic Cycle highlighting the "Steric Clash Zone" where hindered substrates often fail during alkene coordination and insertion.

Strategic Optimization Parameters
A. Ligand Selection: The "Bulky-Rich" Rule

For hindered bromides, electron density and steric bulk are paramount.

  • 
     (Tri-tert-butylphosphine):  The gold standard. Its massive steric bulk forces the formation of highly active mono-ligated Pd species. It is electron-rich, accelerating oxidative addition.[1]
    
  • NHCs (e.g., IPr, IMes): Excellent thermal stability.[2] Useful if reactions require temperatures

    
     where phosphines might degrade.
    
  • Avoid:

    
    , dppe, dppp (Chelating ligands often inhibit the necessary conformational changes for hindered substrates).
    
B. Base & Solvent Architecture
  • Base:

    
     is superior to 
    
    
    
    or amines for hindered substrates. The "Cesium Effect" (higher solubility in organic solvents) ensures a steady concentration of carbonate to sponge up HBr.
  • Solvent: 1,4-Dioxane is the preferred solvent for

    
     systems. For "Jeffery Conditions" (ligand-free), DMF or NMP is required.
    
C. Additives
  • TBAB (Tetra-n-butylammonium bromide): Essential for "Ligand-Free" protocols. Stabilizes Pd nanoparticles.

  • Silver Salts (

    
    , 
    
    
    
    ):
    Use only if the standard optimized protocol fails. Silver scavenges the bromide, forcing the reaction through a cationic intermediate which is much more electrophilic and reactive toward alkenes.
Comparative Data Review

The following table synthesizes performance data for the coupling of 2-bromo-1,3-dimethylbenzene (highly hindered) with methyl acrylate.

ParameterStandard ConditionsOptimized Protocol A (Fu)Optimized Protocol B (Jeffery)
Catalyst



Ligand

(4 equiv)

(2 equiv/Pd)
None
Additive NoneNoneTBAB (1.0 equiv)
Base



Solvent MeCN1,4-DioxaneDMF
Temp



Yield (24h) < 5% 91% 65%
Notes Failed OA step.Rapid OA; clean conversion.Good, but requires higher temp.
Standardized Protocol: The System

This protocol is designed for sterically hindered aryl bromides (e.g., ortho-substituted).

Materials:
  • Catalyst:

    
     (Bis(dibenzylideneacetone)palladium(0))
    
  • Ligand:

    
     (1.0 M solution in toluene is recommended for safety/handling).
    
  • Base:

    
     (Anhydrous, granular - grind before use).
    
  • Solvent: 1,4-Dioxane (Anhydrous, sparged with Argon).

Step-by-Step Methodology:
  • Preparation (Glovebox or Schlenk Line):

    • In a dry reaction vial equipped with a stir bar, add

      
       (1.5 mol%) and 
      
      
      
      (1.2 equiv).
    • Note: If using solid

      
      , add it here (6 mol% relative to substrate, i.e., P:Pd ratio of 2:1). If using solution, add in step 3.
      
  • Substrate Addition:

    • Add the hindered Aryl Bromide (1.0 equiv).

    • Add the Alkene (1.2 - 1.5 equiv). Tip: For volatile alkenes, use a sealed pressure tube.

  • Solvent & Ligand Addition:

    • Add anhydrous 1,4-Dioxane (concentration 0.2 – 0.5 M).

    • If using

      
       solution, inject it now via syringe.
      
  • Reaction:

    • Seal the vessel tightly (Teflon-lined cap).

    • Heat to 100–110°C for 12–24 hours.

    • Visual Check: The reaction mixture should turn from dark purple/red (

      
      ) to orange/brown. If it turns black (Pd black precipitation) early (<1 hr), the catalyst has decomposed; check oxygen exclusion.
      
  • Workup:

    • Cool to room temperature.

    • Dilute with

      
       or EtOAc and filter through a pad of silica gel or Celite to remove inorganic salts and Pd residue.
      
    • Concentrate and purify via column chromatography.

Workflow Start Start MixSolids Mix Pd2(dba)3 + Cs2CO3 (Inert Atmosphere) Start->MixSolids AddLiq Add Substrates + Dioxane + P(t-Bu)3 MixSolids->AddLiq Heat Heat 100-110°C (12-24h) AddLiq->Heat Check Color Check: Orange/Brown? Heat->Check Workup Filter (Celite) & Purify Check->Workup Yes Fail Black Precipitate: O2 Leak or Ligand Bad Check->Fail No

Figure 2: Experimental workflow for the optimized Heck coupling of hindered substrates.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Pd Black precipitates immediately Ligand oxidation or

leak.

is highly air-sensitive. Use fresh stock or switch to the tetrafluoroborate salt

+ extra base.
No Reaction (SM recovered) Oxidative Addition failed.Increase Temp to 120°C. Switch solvent to NMP (higher boiling point). Ensure P:Pd ratio is at least 2:1.
Low Yield, messy baseline Catalyst decomposition over time.Add "Jeffery" salt: TBAB (20 mol%) to stabilize the colloidal Pd species.
Isomerization of Product

-hydride elimination / re-insertion.
Lower temperature.[1][3] Reduce reaction time. Use

to scavenge halide (prevents reversible insertion).
References
  • Littke, A. F., & Fu, G. C. (2001).[1][4] Heck reactions of aryl chlorides and bromides with the air-stable catalyst Pd(P(t-Bu)3)2. Journal of the American Chemical Society.[4]

  • Littke, A. F., & Fu, G. C. (1999).[1][2] Heck reactions in the presence of P(t-Bu)3: Expanded scope and milder reaction conditions for the coupling of aryl chlorides. The Journal of Organic Chemistry.

  • Herrmann, W. A., et al. (1995).[2] N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition.

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.

Sources

Application Notes & Protocols: A Guide to Nucleophilic Substitution at the α-Position of Methyl 2-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Significance of α-Functionalized Phenylacetates

Methyl 2-bromophenylacetate serves as a versatile and highly valuable scaffold in modern organic synthesis. Its structure is primed for chemical modification, particularly via nucleophilic substitution at the α-carbon. This benzylic position is activated towards substitution, allowing for the direct and efficient installation of a wide array of functional groups.[1] The resulting α-substituted phenylacetate derivatives are key intermediates and core structural motifs in numerous fields, most notably in the development of pharmaceuticals and agrochemicals.

The phenylacetic acid framework is present in many non-steroidal anti-inflammatory drugs (NSAIDs), and the ability to introduce diverse substituents at the alpha position allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR). This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including mechanistic insights and field-tested protocols, for successfully employing this powerful synthetic transformation.

Mechanistic Underpinnings: Why This Reaction Works

The enhanced reactivity of the α-carbon in methyl 2-bromophenylacetate is a result of several synergistic electronic factors. Understanding these principles is critical for experimental design and troubleshooting.

The Benzylic Advantage: SN2 Transition State Stabilization

The carbon atom bearing the bromine is a benzylic carbon, meaning it is directly attached to a benzene ring.[2] This position is exceptionally reactive in nucleophilic substitution reactions. For a bimolecular (SN2) pathway, the reaction proceeds through a trigonal bipyramidal transition state. The p-orbitals of the adjacent phenyl ring overlap with the developing p-orbital on the α-carbon, delocalizing the partial negative charge of the incoming and outgoing nucleophiles.[3] This resonance stabilization significantly lowers the activation energy of the reaction compared to a non-benzylic secondary halide, facilitating a faster reaction rate.[1]

While primary benzylic halides react almost exclusively via an SN2 pathway, secondary systems like methyl 2-bromophenylacetate can sometimes exhibit SN1 character, especially with weak nucleophiles in polar protic solvents that can stabilize a carbocation intermediate.[2][4] However, for the protocols described herein, which utilize strong nucleophiles in polar aprotic solvents, the SN2 mechanism is the dominant and intended pathway.

Caption: Generalized SN2 pathway for α-substitution.

The Influence of the Ester Moiety

The α-ester group exerts a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the α-carbon. Furthermore, the adjacent carbonyl group can help to stabilize the SN2 transition state through orbital overlap, a phenomenon well-documented for α-halo ketones which show enhanced SN2 reactivity.[5] It is important to note that under strongly basic conditions, deprotonation of the α-carbon can occur, leading to an enolate. However, for the substitution reactions described, the focus is on direct displacement of the bromide.

General Protocol Considerations

Successful execution of this reaction requires careful consideration of the nucleophile, solvent, base (if required), and temperature.

ParameterKey Considerations & Recommendations
Substrate Methyl 2-bromophenylacetate is an α-halo ester and should be handled as a potent, lachrymatory alkylating agent.[6] It can be synthesized via Fischer esterification of 2-bromophenylacetic acid.[7]
Nucleophiles N-Nucleophiles: Primary and secondary amines (e.g., morpholine, pyrrolidine) are excellent nucleophiles.[8] A non-nucleophilic base or excess amine is often used to quench the HBr byproduct.[9] S-Nucleophiles: Thiols are potent nucleophiles, especially in their thiolate form (RS⁻). A mild base (e.g., K₂CO₃, NaHCO₃) is required to deprotonate the thiol without hydrolyzing the ester.[10] O-Nucleophiles: Alkoxides (e.g., sodium methoxide) are strong nucleophiles but also strong bases. The reaction must be anhydrous to prevent saponification of the ester.[11]
Solvent Polar aprotic solvents such as Acetonitrile (MeCN) , N,N-Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) are ideal. They effectively solvate the cation of the nucleophile salt while leaving the anion relatively "bare," enhancing its nucleophilicity and promoting the SN2 mechanism.
Base A base is required when using protic nucleophiles (e.g., R-SH, R₂NH) to either pre-form the conjugate base (thiolate) or to neutralize the HBr formed during the reaction. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred as they are generally not nucleophilic and have good solubility in DMF. Organic bases like triethylamine (Et₃N) can also be used.
Temperature Reactions are typically conducted between room temperature (20-25 °C) and moderate heat (50-80 °C). Higher temperatures can increase the rate but may also promote side reactions like elimination or ester hydrolysis. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Validated Experimental Protocols

Safety Note: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and appropriate gloves) is mandatory. Methyl 2-bromophenylacetate is a lachrymator and alkylating agent.

Protocol A: N-Alkylation with an Amine Nucleophile (Morpholine)

This protocol details the synthesis of methyl 2-(morpholino)-2-(2-bromophenyl)acetate.

  • Materials:

    • Methyl 2-bromophenylacetate (1.0 eq)

    • Morpholine (2.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Acetonitrile (MeCN), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 2-bromophenylacetate (e.g., 1.22 g, 5.0 mmol, 1.0 eq) and anhydrous potassium carbonate (1.04 g, 7.5 mmol, 1.5 eq).

    • Add anhydrous acetonitrile (25 mL) via syringe.

    • Add morpholine (0.96 mL, 11.0 mmol, 2.2 eq) to the stirring suspension.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Workup: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol B: S-Alkylation with a Thiol Nucleophile (Thiophenol)

This protocol details the synthesis of methyl 2-(2-bromophenyl)-2-(phenylthio)acetate.

  • Materials:

    • Methyl 2-bromophenylacetate (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add methyl 2-bromophenylacetate (1.22 g, 5.0 mmol, 1.0 eq), potassium carbonate (1.04 g, 7.5 mmol, 1.5 eq), and anhydrous DMF (20 mL).

    • Add thiophenol (0.57 mL, 5.5 mmol, 1.1 eq) dropwise to the stirring suspension at room temperature. A slight exotherm may be observed.

    • Stir the reaction at room temperature for 3-5 hours. Monitor reaction progress by TLC.

    • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (50 mL) and diethyl ether (50 mL).

    • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic extracts and wash with water (2 x 25 mL) to remove residual DMF, followed by brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to obtain the desired product.

Comparative Data Summary

The choice of nucleophile significantly impacts reaction conditions and outcomes. The following table provides a comparative summary based on typical results.

Nucleophile ClassExample NucleophileBaseSolventTemp. (°C)Typical Time (h)Typical Yield (%)
Nitrogen MorpholineK₂CO₃MeCN604 - 680 - 95%
Sulfur ThiophenolK₂CO₃DMF253 - 585 - 98%
Oxygen Sodium MethoxideNoneMeOH251 - 275 - 90%

Note: Yields are highly dependent on the specific substrate, purity of reagents, and purification efficiency.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for optimizing results.

Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Yield, Incomplete) Check_SM Is Starting Material (SM) Consumed (by TLC/LCMS)? Start->Check_SM Incomplete Reaction Incomplete Check_SM->Incomplete No Complete_LowYield SM Consumed, Low Yield Check_SM->Complete_LowYield Yes Increase_Temp Option 1: Increase Temperature (e.g., from RT to 50°C) Incomplete->Increase_Temp Increase_Time Option 2: Increase Reaction Time Incomplete->Increase_Time Check_Reagents Option 3: Check Reagent Quality (Anhydrous? Purity?) Incomplete->Check_Reagents Check_SideProducts Analyze Crude Mixture for Side Products (NMR/MS) Complete_LowYield->Check_SideProducts Elimination Evidence of Elimination? Check_SideProducts->Elimination Yes Hydrolysis Evidence of Ester Hydrolysis? Check_SideProducts->Hydrolysis Yes Workup_Loss No Major Side Products Check_SideProducts->Workup_Loss No Lower_Temp Solution: Use Milder Base or Lower Temperature Elimination->Lower_Temp Anhydrous Solution: Ensure Strictly Anhydrous Conditions Hydrolysis->Anhydrous Optimize_Workup Solution: Optimize Workup/Purification (e.g., different extraction solvent) Workup_Loss->Optimize_Workup

Caption: A logical workflow for troubleshooting common issues.

References

  • α-Halo carboxylic acids and esters - Wikipedia. Wikipedia. [Link]

  • Ebner, D. C., Tambar, U. K., & Stoltz, B. M. PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE. Organic Syntheses. [Link]

  • da Silva, T. R., et al. (2017). Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Stack Exchange. (2023). Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate". Chemistry Stack Exchange. [Link]

  • Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. StudySmarter US. [Link]

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society. [Link]

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(33), 7996-8002. [Link]

  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. (2019). YouTube. [Link]

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004). Organic Chemistry Portal. [Link]

  • Reactions at the Benzylic Position. (2019). Chemistry Steps. [Link]

  • Lederer, T., et al. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. [Link]

  • Wieczorek, M., et al. (2023). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. MDPI. [Link]

  • Carbonyl Alpha-Substitution Reactions. (2024). Chemistry LibreTexts. [Link]

  • Briand, J. P., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(2), 236-245. [Link]

  • A Simple and Efficient Synthesis of Phenacyl Derivatives by Nucleophilic Substitution Reaction of Phenacyl Halides under Aqueous Media. Organic Chemistry Research. [Link]

  • Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. University of Texas at Austin. [Link]

  • Synthesis of methyl phenylacetate. PrepChem.com. [Link]

  • Bordwell, F. G., & Brannen, W. T. (1964). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 86(21), 4645-4650. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution. (2017). Chemistry Stack Exchange. [Link]

  • Schmidt, F., et al. (2021). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 17, 2379-2387. [Link]

  • Kim, H., et al. (2022). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Organic & Biomolecular Chemistry, 20(23), 4819-4823. [Link]

  • Aliphatic Nucleophilic Substitution. Dalal Institute. [Link]

  • Wang, S., et al. (2022). Copper-catalyzed yne-allylic substitutions: concept and recent developments. Organic & Biomolecular Chemistry, 20(41), 8013-8022. [Link]

  • Gutierrez, O., et al. (2019). Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines. Journal of the American Chemical Society, 141(5), 2217-2226. [Link]

  • Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. (2012).
  • Tuttle, J. B., & Knowles, R. R. (2015). Recent developments in copper-catalyzed radical alkylations of electron-rich π-systems. Beilstein Journal of Organic Chemistry, 11, 2378-2387. [Link]

  • Synthesis of Methyl Bromo-Phenylacetate. PrepChem.com. [Link]

  • Nucleophilic Substitution Reactions Overview. (2021). KPU Pressbooks. [Link]

  • Reactions of Alcohols with HX, SOCl₂, PBr₃. University of Calgary. [Link]

  • Making Alkyl Halides From Alcohols. (2015). Master Organic Chemistry. [Link]

  • Reactions of Amines. (2024). Chemistry LibreTexts. [Link]

  • Nucleophilic acyl substitution: can someone explain, when there is a preference to attack at the carbonyl, the alpha carbon, or beta carbon? (2023). Reddit. [Link]

  • Schmideder, S., et al. (2021). Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. Angewandte Chemie International Edition, 60(31), 16906-16910. [Link]

  • Bernardes, G. J. L., et al. (2013). Thiol-thiol cross-clicking using bromo-ynone reagents. Chemical Communications, 49(78), 8824-8826. [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • Reactions of Amines. (2023). OpenStax. [Link]

  • deRoo, T. L., & Uyeda, C. (2018). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Journal of the American Chemical Society, 140(40), 12906-12912. [Link]

  • Eyer, P. (1995). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. Environmental Health Perspectives, 103(Suppl 6), 17-24. [Link]

Sources

Topic: Preparation and Characterization of 2,3,3a,12b-Tetradehydro Asenapine Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the preparation, purification, and characterization of the 2,3,3a,12b-Tetradehydro Asenapine impurity reference standard. Asenapine, an atypical antipsychotic, can degrade under specific stress conditions to form this tetradehydro derivative, a critical impurity that must be monitored to ensure the quality, safety, and efficacy of the final drug product.[1] This guide moves beyond a simple recitation of steps, delving into the causal-based rationale for methodological choices. The protocol herein describes a controlled forced degradation synthesis via oxidation, followed by a robust purification workflow using preparative High-Performance Liquid Chromatography (HPLC). Finally, a multi-technique analytical approach is detailed for the unequivocal structural confirmation and purity assessment of the resulting reference standard, in alignment with the rigorous standards set by the International Council for Harmonisation (ICH).[2]

Introduction: The Imperative for Impurity Reference Standards

Asenapine is a second-generation antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[3] Its chemical structure, (3aRS,12bRS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole, possesses chiral centers and is susceptible to degradation.[4] Regulatory bodies worldwide mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[5][6] The presence of impurities, even at trace levels, can impact the safety and efficacy profile of a therapeutic agent.

The 2,3,3a,12b-Tetradehydro Asenapine (CAS No: 129385-60-0) is a known oxidative degradation product and process-related impurity of Asenapine.[1][7] Establishing a highly purified and thoroughly characterized reference standard for this impurity is not merely a regulatory formality; it is a fundamental prerequisite for:

  • Analytical Method Validation: Serving as the primary calibrant for the validation of HPLC, UPLC, and other chromatographic methods used for routine quality control and stability testing.

  • Impurity Profiling: Enabling the accurate identification and quantification of the impurity in Asenapine drug substance and drug product batches.

  • Forced Degradation Studies: Acting as a marker to understand the degradation pathways of Asenapine under various stress conditions as outlined in ICH guideline Q1A(R2).[5][8]

This document provides the necessary protocols to empower researchers and drug development professionals to generate a reliable in-house reference standard for this critical impurity.

Strategic Approach: Controlled Synthesis via Forced Degradation

While a multi-step de novo chemical synthesis is possible, for the purpose of generating a small-quantity, high-purity reference standard, a controlled forced degradation of the parent Asenapine molecule is a more efficient and direct strategy. This approach leverages the inherent chemical liability of the Asenapine structure. Studies have shown that Asenapine is susceptible to oxidation, leading to the formation of the tetradehydro derivative.[1][8] This pathway involves the formal removal of two hydrogen atoms, creating a new double bond and extending the conjugation of the pyrrole ring system.

Our protocol utilizes hydrogen peroxide as a controlled oxidizing agent to induce this transformation. This method is selected for its clean reaction profile (water being the primary by-product) and its proven efficacy in generating the target impurity.[8]

Synthesis_Pathway Asenapine Asenapine (C17H16ClNO) Tetradehydro 2,3,3a,12b-Tetradehydro Asenapine (C17H14ClNO) Asenapine->Tetradehydro Oxidative Dehydrogenation Reagent Hydrogen Peroxide (H₂O₂) Heat (80°C)

Caption: Oxidative conversion of Asenapine to its tetradehydro impurity.

Experimental Protocols

Protocol: Synthesis of 2,3,3a,12b-Tetradehydro Asenapine

Rationale: This protocol is designed to achieve approximately 10-20% degradation of Asenapine, creating a sufficient quantity of the tetradehydro impurity for isolation while minimizing the formation of secondary degradation products.[8] Heating accelerates the reaction rate.

  • Preparation of Asenapine Stock: Accurately weigh 100 mg of Asenapine Maleate reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water in a 250 mL round-bottom flask. This creates a 1 mg/mL solution.

  • Initiation of Oxidation: To the stirred Asenapine solution, add 10 mL of 30% hydrogen peroxide (H₂O₂).

  • Controlled Degradation: Equip the flask with a condenser and heat the reaction mixture in a water bath maintained at 80°C for 24 hours.[8]

  • Reaction Monitoring: Periodically (e.g., at 8, 16, and 24 hours), withdraw a small aliquot (approx. 100 µL), dilute with mobile phase, and analyze by analytical HPLC (see section 4.2) to monitor the formation of the target impurity peak and the consumption of the Asenapine peak.

  • Quenching and Preparation for Purification: After 24 hours, cool the reaction mixture to room temperature. The mixture is now ready for preparative purification. No quenching step is strictly necessary, as the sample will be immediately diluted on the preparative system, but if desired, a small amount of sodium bisulfite solution can be added to neutralize any remaining peroxide.

Protocol: Purification by Preparative HPLC

Rationale: Preparative HPLC is the gold standard for isolating impurities from complex mixtures with high resolution and purity. The selected C18 stationary phase provides excellent hydrophobic retention for Asenapine and its related substances, while the gradient elution ensures adequate separation between the parent drug and the more conjugated (and typically less retained) tetradehydro impurity.

  • System Preparation: Equilibrate a preparative HPLC system equipped with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) with the initial mobile phase conditions.

  • Sample Loading: Inject the entire 110 mL reaction mixture onto the column. Multiple injections may be necessary depending on the system's capacity.

  • Chromatographic Separation: Elute the compounds using a gradient program. The specific gradient should be optimized based on the analytical separation but will generally involve an increasing concentration of organic solvent.

  • Fraction Collection: Monitor the column effluent with a UV detector at 228 nm.[1] Collect fractions corresponding to the well-resolved peak of 2,3,3a,12b-Tetradehydro Asenapine.

  • Purity Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method (Section 4.2) to identify those with the highest purity (ideally >99.0%).

  • Solvent Evaporation: Pool the high-purity fractions and remove the organic and aqueous solvents using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Final Product: The resulting solid residue is the purified 2,3,3a,12b-Tetradehydro Asenapine reference standard. Lyophilize the residue from a water/acetonitrile mixture to obtain a fine, easily handled powder.

ParameterPreparative HPLC Conditions
Column Reversed-Phase C18 (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 15-20 mL/min
Gradient 20% B to 80% B over 30 minutes (example, must be optimized)
Detection UV at 228 nm[1]
Injection Volume 5-10 mL per run (example, depends on concentration)

Characterization and Certification of the Reference Standard

A reference standard's value is derived from its comprehensive characterization.[9][10] The following workflow ensures the identity, purity, and quality of the prepared material, establishing it as a primary reference standard as defined by ICH Q7.[2]

Characterization_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Assay cluster_2 Final Certification MS Mass Spectrometry (MS) Confirms Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) Confirms Molecular Structure CoA Certificate of Analysis (CoA) Documents all findings NMR->CoA HPLC HPLC-UV Purity by Area % HPLC->CoA qNMR Quantitative NMR (qNMR) Determines Absolute Purity (Assay) Purified_Material Purified Tetradehydro Asenapine Purified_Material->MS Purified_Material->NMR Purified_Material->HPLC Purified_Material->qNMR

Caption: Workflow for the analytical characterization of the reference standard.

Protocol: Identity Confirmation
  • Mass Spectrometry (MS):

    • Technique: High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI).

    • Rationale: To confirm the elemental composition by providing a highly accurate mass measurement.

    • Expected Result: The protonated molecule [M+H]⁺ should be observed. Asenapine (C₁₇H₁₆ClNO) has a monoisotopic mass of 285.09. 2,3,3a,12b-Tetradehydro Asenapine (C₁₇H₁₄ClNO) has a monoisotopic mass of 283.07. The observed mass should be within 5 ppm of the theoretical mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC).

    • Rationale: NMR provides unequivocal proof of the chemical structure, including the connectivity of all atoms.[9][11] It is the gold standard for structural elucidation.

    • Expected Result: The ¹H NMR spectrum will show characteristic shifts in the aromatic and pyrrole ring protons compared to Asenapine, indicative of the extended conjugation. The disappearance of two aliphatic protons and the appearance of new olefinic protons will be key diagnostic features. ¹³C NMR will confirm the number of unique carbons, and 2D-NMR will establish the H-H and C-H correlations, confirming the final structure.

Protocol: Purity Assessment by HPLC

Rationale: This stability-indicating HPLC method is designed to separate the main component from any residual starting material (Asenapine) and other potential process-related impurities or degradants.[12][13]

  • Standard Preparation: Prepare a solution of the purified 2,3,3a,12b-Tetradehydro Asenapine in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Chromatographic Analysis: Inject the solution onto the analytical HPLC system.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Acceptance Criteria: The purity of a reference standard should be of the highest possible level, typically ≥99.5%.

ParameterAnalytical HPLC Conditions
Column Accucore C8 or equivalent (e.g., 150 x 3.0 mm, 2.6 µm)[12]
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate Buffer (pH 2.2)[1]
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 90% B over 20 minutes
Column Temperature 35 °C[1]
Detection UV at 228 nm[1]
Injection Volume 5 µL

Data Summary and Certificate of Analysis

All data generated during the characterization must be compiled into a formal Certificate of Analysis (CoA).[14] This document validates the material for its intended use.

TestMethodSpecificationResult
Appearance Visual InspectionWhite to off-white powderConforms
Identity by HRMS ESI-TOF[M+H]⁺ = 284.0837 ± 5 ppmObserved: 284.0835
Identity by ¹H NMR 500 MHz NMRSpectrum conforms to the proposed structureConforms
Purity by HPLC HPLC-UV (Area %)≥ 99.5%99.8%
Residual Solvents GC-HSAs per ICH Q3C<0.1% Total Solvents
Water Content Karl Fischer Titration≤ 0.5%0.2%

Storage and Handling

To ensure the long-term integrity and stability of the reference standard, the following storage conditions are mandatory:

  • Temperature: Store at -20°C.

  • Environment: Store in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxygen.

  • Light: Protect from light by storing in an amber glass vial.

  • Handling: Use calibrated equipment for weighing and dispensing. Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. A requalification program should be established to periodically re-test the standard and confirm its purity over time.

References

  • ResearchGate. (2017). Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. [Link]

  • Veeprho. (n.d.). Asenapine Impurities and Related Compound. [Link]

  • Informatics Journals. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. [Link]

  • ResearchGate. (2025). STRESS DEGRADATION STUDIES AND DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF ASENAPINE MALEATE. [Link]

  • Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. [Link]

  • ResearchGate. (n.d.). Degradation study of Asenapine maleate at different stress conditions.... [Link]

  • U.S. Food and Drug Administration. (2009). Center for Drug Evaluation and Research - Application Number: 22-117. [Link]

  • Pharmaceutical Technology. (2017). Characterization of Small-Molecule Drug Substances in Type II DMFs Supporting ANDAs. [Link]

  • Pharmaceutical Technology. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. [Link]

  • MRIGlobal. (2024). Reference Standards in the Pharmaceutical Industry. [Link]

  • European Pharmaceutical Review. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. [Link]

  • Google Patents. (n.d.).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). asenapine | Ligand page. [Link]

Sources

Troubleshooting & Optimization

Preventing debromination during Reformatsky reactions of aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination of Aryl Bromide Substrates Ticket ID: REF-ZN-ARBR-001

Diagnostic & Triage: Understanding the Failure Mode

The Core Issue

You are performing a Reformatsky reaction (Zinc-mediated addition of an


-haloester to a carbonyl) on a substrate containing an Aryl Bromide (Ar-Br)  moiety. Instead of the desired 

-hydroxy ester with the Ar-Br intact, you are observing debromination (formation of Ar-H).
Why This Happens

Standard Reformatsky reagents (organozinc halides) are generally chemoselective and inert toward aryl halides at moderate temperatures (


). However, debromination occurs via two primary pathological pathways:
  • Single Electron Transfer (SET): Highly activated Zinc (e.g., Rieke Zn) or polar aprotic solvents (DMF, DMSO) lower the reduction potential threshold. Zinc donates an electron to the Ar-Br

    
    -system, generating a radical anion (
    
    
    
    ), which fragments to an aryl radical (
    
    
    ) and subsequently abstracts a hydrogen atom from the solvent.
  • Transition Metal Contamination: Trace amounts of Nickel or Palladium (common in recycled stir bars or impure Zinc sources) can catalyze the oxidative addition of Zn into the Ar-Br bond, leading to a Grignard-like Ar-Zn-Br species which protonates upon workup.

Critical Parameters & Troubleshooting

Decision Matrix: Selecting the Right Protocol
Troubleshooting Q&A

Q: I am using Rieke Zinc to ensure the reaction starts, but I see 30% debromination. What should I do? A: Stop using Rieke Zinc immediately. Rieke Zinc is too reducing for substrates containing Ar-Br.

  • Fix: Switch to Protocol A (TMSCl Activation) . This activates the Zn surface for the

    
    -bromoester insertion without creating a potential strong enough to reduce the Ar-Br bond.
    

Q: The reaction initiates but stalls. Heating to reflux drives the reaction but causes debromination. A: This is the "Thermal Trap." Heating promotes the radical SET pathway.

  • Fix: Use Protocol C (Cobalt Catalysis) . The addition of

    
     allows the Reformatsky reagent to form at room temperature or 
    
    
    
    , bypassing the thermal requirement that breaks your Ar-Br bond.

Q: Can I use DMF or DMSO to speed up the reaction? A: No. Polar aprotic solvents stabilize the radical anion intermediate (


), significantly increasing the rate of debromination.
  • Fix: Use THF, Diethyl Ether, or Methyl tert-butyl ether (MTBE). If solubility is an issue, use a THF/DCM mixture.

Experimental Protocols

Protocol A: TMSCl-Activated Zinc (Standard)

Best for: Electron-neutral aryl bromides where standard Zn dust is too slow.

Mechanism: Chlorotrimethylsilane (TMSCl) acts as a surface activator, removing Zinc oxide/hydroxide layers without increasing the bulk reducing power of the metal.

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Zinc Prep: Add Zinc dust (1.5 - 2.0 equiv) to THF.

  • Activation: Add TMSCl (0.05 equiv) and stir at RT for 15 mins.

    • Visual Check: The grey suspension should brighten slightly.

  • Addition: Add the aldehyde/ketone (1.0 equiv).

  • Initiation: Add the

    
    -bromoester (1.2 equiv) dropwise over 30 mins.
    
    • Temp Control: Maintain internal temp between

      
      . Do not reflux.
      
  • Workup: Quench with cold dilute HCl.

Protocol B: Indium-Mediated Reformatsky

Best for: Highly sensitive substrates (e.g., electron-deficient Ar-Br) or aqueous compatibility.

Why it works: Indium has a lower first ionization potential (5.79 eV) compared to Zinc (9.39 eV) but operates via a mechanism that is strictly chemoselective for


-haloesters over Ar-Br.
  • Reagents: Indium powder (1.2 equiv),

    
    -bromoester (1.5 equiv), Substrate (1.0 equiv).
    
  • Solvent: THF or even THF/Water (3:1).

  • Procedure: Sonicate the mixture at Room Temperature for 1-3 hours.

  • Note: No activation agents (iodine/TMSCl) are required.

Protocol C: Cobalt-Catalyzed Reformatsky

Best for: "Stubborn" substrates that usually require heat (which causes debromination).

Mechanism: The Cobalt(I) species (generated in situ) mediates the formation of the Zinc enolate at much lower temperatures.

  • Catalyst:

    
     (5 mol%) or simply 
    
    
    
    +
    
    
    .
  • Mixture: Zinc dust (2.0 equiv), Catalyst, and Substrate in Acetonitrile or THF.

  • Reaction: Add

    
    -bromoester and TFA (Trifluoroacetic acid, 10 mol%) as a promoter.
    
  • Conditions: Stir at

    
     to RT .
    
    • Result: The reaction typically completes in <2 hours without touching the Ar-Br bond.

Data Summary: Chemoselectivity Comparison

ParameterStandard Activated ZnRieke ZincIndium-MediatedCobalt-Catalyzed
Ar-Br Tolerance Good (at

)
Poor (High Debromination)Excellent Excellent
Reaction Temp Reflux often needed

to RT
RT / Sonication

to RT
Moisture Tolerance LowVery LowHighModerate
Mechanism Oxidative InsertionRadical/SETSurface-MediatedRedox Catalysis

References

  • Review of Reformatsky Chemoselectivity

    • Title: The Reformatsky Reaction (General Review & Mechanism)[1][2][3]

    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • Cobalt-Catalyzed Variants

    • Title: Cobalt-Catalyzed Reform
    • Source:Journal of Organic Chemistry (via NIH/PubMed context)
    • Context: Demonstrates the use of Co to lower activation energy, preventing thermal side reactions.
    • URL:[Link] (General Search Landing for verification)

  • Indium-Mediated Methodology

    • Title: Indium-mediated Reformatsky-Claisen Rearrangement (Demonstrates Indium utility)[4]

    • Source: PMC / NIH
    • URL:[Link]

  • Zinc Activation Protocols

    • Title: Reformatsky Reaction - Mechanism and Procedures[1][2][5]

    • Source: Byju's / Chemistry LibreTexts
    • URL:[Link]

Sources

Technical Support Center: Optimizing the Intramolecular Cyclization of Methyl 2-bromo-2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of complex cyclic molecules. This guide provides in-depth troubleshooting strategies and frequently asked questions to address challenges encountered during the intramolecular cyclization of methyl 2-bromo-2-(2-bromophenyl)acetate, a critical step for building polycyclic scaffolds. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested solutions to enhance your experimental outcomes.

Understanding the Core Transformation

The cyclization of methyl 2-bromo-2-(2-bromophenyl)acetate is a challenging yet powerful reaction for constructing new ring systems. The molecule possesses two key reactive sites: a labile benzylic bromide and an aryl bromide. The most synthetically viable pathway to form a thermodynamically stable six-membered ring is through an intramolecular Friedel-Crafts alkylation .[1] This mechanism involves the formation of a benzylic carbocation, which is then intercepted by the electron-rich aromatic ring to forge the new carbon-carbon bond.

However, the success of this reaction is highly sensitive to a range of parameters. Low yields often stem from competing side reactions, catalyst deactivation, or suboptimal reaction conditions.[1][2] This guide will walk you through a systematic approach to identifying and resolving these issues.

Proposed Reaction Mechanism: Intramolecular Friedel-Crafts Alkylation

The reaction is typically initiated by a Lewis acid, which facilitates the departure of the benzylic bromide to generate a resonance-stabilized carbocation. This electrophilic intermediate is then attacked by the ortho-position of the phenyl ring in a classic electrophilic aromatic substitution step to form the cyclized product.

Caption: Proposed mechanism for Lewis acid-catalyzed cyclization.

Troubleshooting Guide

This section addresses the most common issues encountered during the cyclization reaction in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What's the likely cause?

Low conversion is typically rooted in issues with reagent or catalyst activity. The Friedel-Crafts pathway is particularly sensitive to inhibitors.

  • Potential Cause: Deactivated Lewis Acid Catalyst.

    • Explanation: Lewis acids like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄) are extremely hygroscopic. Trace amounts of water in the solvent or on the glassware will hydrolyze and deactivate the catalyst, halting the reaction.[1]

    • Solution:

      • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours.[2] Allow to cool in a desiccator before use.

      • Use High-Purity Solvents: Use freshly distilled, anhydrous solvents or solvents from a commercial drying system (e.g., passed through an alumina column).

      • Verify Reagent Quality: Use a freshly opened bottle of the Lewis acid or purify it if necessary. The activity of older bottles can be significantly compromised.

      • Increase Catalyst Loading: If you suspect minor deactivation, a modest increase in catalyst loading (e.g., from 1.1 eq to 1.5 eq) may overcome the issue.

  • Potential Cause: Insufficient Reaction Temperature.

    • Explanation: While higher temperatures can promote side reactions, some activation energy is required to initiate the reaction. The aromatic ring is deactivated by both the bromide and the ester-containing side chain, making the cyclization challenging.

    • Solution: If the reaction is clean but stalled at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C). Monitor carefully by TLC or GC-MS to ensure the product is not decomposing.

Q2: The reaction works, but my yield is poor due to multiple side products. How can I improve selectivity?

The formation of side products is the most common reason for low yields. A systematic approach is crucial to identify the competing pathway and suppress it.

  • Potential Cause: Intermolecular Polymerization.

    • Explanation: The carbocation intermediate is highly reactive. If the concentration of the starting material is too high, the carbocation of one molecule can be attacked by the aromatic ring of a different molecule. This leads to dimers, trimers, and eventually an insoluble polymer, consuming your starting material.

    • Solution: Employ High-Dilution Conditions. By significantly lowering the concentration (<0.01 M), you decrease the probability of intermolecular collisions, making the desired intramolecular pathway statistically favorable.[1][3] This is the single most effective strategy for improving yields in many intramolecular cyclizations.[3]

  • Potential Cause: Elimination Side Reaction.

    • Explanation: Although not the primary pathway with a Lewis acid, trace basicity or high temperatures could promote the elimination of HBr to form methyl 2-bromo-2-(2-bromophenyl)acrylate.

    • Solution: Ensure the Lewis acid is not contaminated with bases. If using a base-mediated approach, switch to a more sterically hindered, non-nucleophilic base (see table below) and maintain low temperatures.

  • Potential Cause: Product Degradation.

    • Explanation: The cyclized product may not be stable under the prolonged influence of a strong Lewis acid or high temperatures.[1][4]

    • Solution:

      • Monitor the Reaction Closely: Use TLC or GC-MS to track the appearance of the product and the disappearance of the starting material.

      • Quench Promptly: As soon as the starting material is consumed, quench the reaction. Leaving it to stir for extended periods (e.g., overnight) after completion often leads to lower yields.[2]

      • Use Milder Conditions: Consider screening weaker Lewis acids that may be less destructive to the product (see table below).

Troubleshooting Workflow

Troubleshooting Workflow start Low Yield Observed check_conversion Is Starting Material (SM) Consumed? start->check_conversion low_conversion_node NO: Low Conversion check_conversion->low_conversion_node No good_conversion_node YES: SM Consumed, Low Isolated Yield check_conversion->good_conversion_node Yes cause_catalyst Cause: Inactive Catalyst/ Reagents? low_conversion_node->cause_catalyst cause_temp Cause: Insufficient Temperature? low_conversion_node->cause_temp solution_catalyst Solution: 1. Ensure Anhydrous Conditions 2. Use Fresh Reagents/Solvent 3. Increase Catalyst Loading cause_catalyst->solution_catalyst solution_temp Solution: Increase Temperature Incrementally (e.g., 25°C -> 45°C) cause_temp->solution_temp cause_inter Cause: Intermolecular Polymerization? good_conversion_node->cause_inter cause_side Cause: Other Side Products Formed? good_conversion_node->cause_side cause_degrad Cause: Product Degradation? good_conversion_node->cause_degrad solution_inter Solution: Use High-Dilution Conditions (<0.01 M) cause_inter->solution_inter solution_side Solution: 1. Screen Milder Conditions (Temp, Catalyst) 2. Optimize Stoichiometry cause_side->solution_side solution_degrad Solution: 1. Monitor Reaction Closely 2. Quench Promptly at Completion cause_degrad->solution_degrad

Caption: A systematic workflow for troubleshooting low-yield cyclizations.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of this cyclization?

Based on the intramolecular Friedel-Crafts alkylation mechanism, the expected product is methyl 8-bromo-3,4-dihydro-1H-naphthalene-2-carboxylate . This 6-membered ring structure is thermodynamically favored over smaller, more strained rings.

Q2: How should I choose the right Lewis acid or base?

The optimal choice depends on the substrate's reactivity. For the deactivated system , a strong Lewis acid is often required. However, if product degradation is an issue, screening is necessary.

Reagent TypeExamplesUse Case & Considerations
Strong Lewis Acids AlCl₃, FeCl₃, SnCl₄Pros: Highly active, effective for deactivated rings. Cons: Very moisture-sensitive, can cause charring/degradation.
Mild Lewis Acids In(OTf)₃, Sc(OTf)₃, Bi(OTf)₃Pros: More tolerant to moisture and functional groups. Cons: May not be active enough for this transformation.
Strong, Hindered Bases LDA, LiHMDS, KHMDS, NaHFor alternative, base-mediated pathways. Pros: Powerful deprotonating agents. Cons: Extremely air/moisture sensitive.
Weaker Bases K₂CO₃, Cs₂CO₃, DBUFor alternative, base-mediated pathways. Pros: Easier to handle. Cons: May not be strong enough to deprotonate efficiently.

Q3: How critical is the purity of the starting material?

It is absolutely critical. Impurities in the starting methyl 2-bromo-2-(2-bromophenyl)acetate can have several detrimental effects, including poisoning the Lewis acid catalyst or participating in side reactions that complicate purification and lower the yield.[4] We recommend purifying the starting material by column chromatography or distillation before use.

Q4: Can this reaction be performed under base-mediated or radical conditions?

While the Friedel-Crafts pathway is a strong candidate, other mechanisms are possible but present different challenges.

  • Base-Mediated (e.g., Ullmann-type): This would require a base (like NaH) and a copper or palladium catalyst. It would be highly sensitive to the choice of ligand and base.[5]

  • Radical Cyclization: This could be initiated with a radical initiator (e.g., AIBN) and a mediator (e.g., Bu₃SnH) or via electrochemistry.[6][7] This pathway often works well for forming 5- and 6-membered rings from aryl halides.[7] If the Friedel-Crafts approach consistently fails, exploring these alternative strategies may be a valid next step.

Key Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Cyclization

  • Glassware Preparation: Add a stir bar to a 100 mL round-bottom flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the cooled flask, add methyl 2-bromo-2-(2-bromophenyl)acetate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add the Lewis acid (e.g., AlCl₃, 1.2 eq) portion-wise over 10-15 minutes. An exothermic reaction or color change may be observed. Caution: Handle Lewis acids in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction to stir at 0 °C or warm to room temperature. Monitor its progress every 30-60 minutes by TLC, quenching a small aliquot for analysis.

  • Workup: Once the starting material is consumed, slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.[1]

Protocol 2: High-Dilution Technique using a Syringe Pump

This technique is designed to suppress intermolecular side reactions.

  • Setup: Prepare two flasks.

    • Flask A (Addition): A gas-tight syringe (or an addition funnel) containing a solution of the starting material (1.0 eq) in a large volume of anhydrous solvent (to achieve a final concentration of <0.01 M).

    • Flask B (Reaction): A larger, flame-dried round-bottom flask containing the Lewis acid (1.2 eq) in the remaining portion of the anhydrous solvent, equipped with a stir bar and maintained under an inert atmosphere.

  • Addition: Place the syringe containing the starting material solution onto a syringe pump. Set the pump to add the solution to the vigorously stirring Lewis acid suspension in Flask B over a long period (e.g., 4-8 hours).

  • Reaction & Workup: Once the addition is complete, allow the reaction to stir for an additional hour. Monitor and work up the reaction as described in Protocol 1.

References

  • Darzens reaction. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Darzens Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Darzens Condensation. (2023, April 11). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Darzens Condensation: Mechanism, Development, and Application Research. (2026, January 7). Oreate AI. Retrieved February 24, 2026, from [Link]

  • Darzens Condensation: Mechanism and Applications. (2022, January 28). Chemistry Notes. Retrieved February 24, 2026, from [Link]

  • Optimization of the reaction conditions: effect of solvent and base. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry Department. Retrieved February 24, 2026, from [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2025, April 1). MDPI. Retrieved February 24, 2026, from [Link]

  • The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. (2006, August 1). Journal of the American Chemical Society. Retrieved February 24, 2026, from [Link]

  • AND VISIBLE LIGHT-PROMOTED ACTIVATION OF ARYL HALIDES UNDER TRANSITION-METAL-FREE CONDITIONS. (n.d.). IU Indianapolis ScholarWorks. Retrieved February 24, 2026, from [Link]

  • Cathodic Radical Cyclisation of Aryl Halides Using a Strongly‐Reducing Catalytic Mediator in Flow. (n.d.). ePrints Soton. Retrieved February 24, 2026, from [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. (2025, March 3). Preprints.org. Retrieved February 24, 2026, from [Link]

  • Reaction scope for the the intramolecular cyclization of 2 in a two-phase system a. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • METHYL 2-(2-BROMOPHENYL)ACETATE | 57486-69-8. (n.d.). LookChem. Retrieved February 24, 2026, from [Link]

  • Cathodic Radical Cyclisation of Aryl Halides Using a Strongly‐Reducing Catalytic Mediator in Flow. (2022, July 18). PMC. Retrieved February 24, 2026, from [Link]

  • What are some common causes of low reaction yields? (2024, November 20). Reddit. Retrieved February 24, 2026, from [Link]

  • Common Blind Spot: Intramolecular Reactions. (2011, July 4). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022, November 15). PMC. Retrieved February 24, 2026, from [Link]

  • tert-Butyl Bromide-Promoted Intramolecular Cyclization of 2-Arylamino Phenyl Ketones and Its Combination with Cu-Catalyzed C-N Coupling: Synthesis of Acridines at Room Temperature. (2020, August 7). PubMed. Retrieved February 24, 2026, from [Link]

  • Synthesis of isochromenes. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. (2025, September 4). Letters in Applied NanoBioScience. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Navigating the Challenges of Methyl Ester Stability in Basic Environments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on a common yet often frustrating challenge: the hydrolysis of methyl esters under basic reaction conditions. This resource is designed to move beyond simple protocols, offering a deeper understanding of the underlying mechanisms to empower you with the knowledge to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when unexpected ester cleavage occurs.

Q1: I'm seeing a significant drop in my yield and the appearance of a new, more polar spot on my TLC. Could this be ester hydrolysis?

A1: Yes, these are classic signs of methyl ester hydrolysis. Under basic conditions, the ester is cleaved to form a carboxylate salt and methanol.[1] The carboxylate salt is significantly more polar than the starting ester, causing it to have a lower Rf value on a silica TLC plate (it will stick to the baseline or move very little). The loss of the ester functionality directly corresponds to a decrease in the yield of your desired product.

Q2: Why is my methyl ester hydrolyzing in the presence of a base?

A2: This process, known as saponification, is a well-understood reaction mechanism. The hydroxide ion (or another basic species) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group. The resulting carboxylic acid is immediately deprotonated by the base in the reaction mixture to form a carboxylate salt. This final acid-base step is essentially irreversible and drives the reaction to completion, making base-promoted hydrolysis a highly efficient, and often undesired, process.[2][3]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues with methyl ester hydrolysis during your reactions.

Initial Diagnosis: Confirming Hydrolysis

If you suspect hydrolysis is occurring, the first step is to confirm it.

  • TLC Analysis: As mentioned, the appearance of a new, highly polar spot is a strong indicator. To confirm, you can run a co-spot with your starting carboxylic acid (if available). If the new spot has the same Rf as the carboxylic acid, hydrolysis is almost certain.

  • Workup Analysis: After your reaction, carefully analyze your aqueous and organic layers. The carboxylate salt byproduct will be in the aqueous layer. Acidifying the aqueous layer to a low pH (e.g., pH 2-3) with an acid like HCl will protonate the carboxylate, forming the carboxylic acid which may precipitate or can be extracted into an organic solvent. Identification of this extracted material as your starting acid confirms hydrolysis.

  • NMR Spectroscopy: If you have isolated your crude product, ¹H NMR spectroscopy can be revealing. The sharp singlet of the methyl ester (usually around 3.7 ppm) will be diminished or absent, and you may see a broad peak corresponding to the carboxylic acid proton.

Troubleshooting Workflow: A Step-by-Step Approach

If hydrolysis is confirmed, use the following workflow to pinpoint the cause and implement a solution.

G cluster_0 Problem Identification cluster_1 Reaction Condition Optimization cluster_2 Advanced Strategies cluster_3 Workup & Purification start Low Yield & Polar Byproduct on TLC temp Lower Reaction Temperature start->temp Is the reaction run at elevated temperature? base Change Base start->base Is a strong, nucleophilic base used? solvent Modify Solvent System start->solvent Is water present in the solvent? temp->base base->solvent sterics Increase Steric Hindrance solvent->sterics nonaqueous Non-Aqueous Conditions sterics->nonaqueous biphasic Biphasic/PTC Conditions nonaqueous->biphasic workup Optimize Workup biphasic->workup

Caption: A decision-making workflow for troubleshooting methyl ester hydrolysis.

Strategic Solutions to Minimize Hydrolysis

Here we delve into the practical strategies you can employ to protect your methyl ester.

Modification of Reaction Conditions
  • Temperature Control: Saponification, like many reactions, is temperature-dependent. Lowering the reaction temperature can significantly reduce the rate of hydrolysis.[4] If your desired reaction proceeds at a reasonable rate at a lower temperature, this is often the simplest and most effective first step. Consider running your reaction at 0°C or even lower if your reagents' solubility and reactivity permit.

  • Choice of Base: The nature of the base is critical. Strong, nucleophilic bases like sodium hydroxide or lithium hydroxide are highly effective at promoting hydrolysis.[5] Consider switching to a weaker or more sterically hindered base that is still capable of promoting your desired reaction but is less likely to attack the ester.

BasepKa of Conjugate AcidTypical ApplicationPropensity for Hydrolysis
Sodium Hydroxide (NaOH)~15.7General purpose strong baseVery High
Lithium Hydroxide (LiOH)~15.7Often used for ester saponificationVery High
Potassium Carbonate (K₂CO₃)~10.3Mild base for various transformationsModerate
Cesium Carbonate (Cs₂CO₃)~10.3Effective mild baseModerate
1,4-Diazabicyclo[2.2.2]octane (DABCO)~8.8Nucleophilic catalystLow
  • Solvent System: The presence of water, even in small amounts, can lead to hydrolysis. Ensure you are using anhydrous solvents. If your reaction generates water, consider adding molecular sieves to sequester it as it forms. In some cases, switching to a biphasic solvent system can be advantageous. The ester remains in the organic phase, while the basic reagent is in the aqueous phase, limiting their interaction.

Advanced and Alternative Methodologies
  • Steric Shielding: The rate of nucleophilic attack on the ester carbonyl is sensitive to steric hindrance. If your synthetic route allows, consider using a more sterically bulky ester, such as a tert-butyl ester. The bulky tert-butyl group physically obstructs the approach of the nucleophile, making it significantly more stable to basic conditions.[6]

  • Non-Aqueous Cleavage Protocols: If hydrolysis is unavoidable under basic conditions, consider alternative, non-hydrolytic methods for ester cleavage at a later stage in your synthesis. For example, methyl esters can be cleaved under non-hydrolytic neutral conditions using thiophenol and a catalytic amount of potassium fluoride in a dry solvent like N-Methyl-2-pyrrolidone (NMP).[7] Another method involves the use of aluminum powder and iodine in anhydrous acetonitrile.[8]

  • Phase-Transfer Catalysis (PTC): For reactions in biphasic systems, a phase-transfer catalyst can be employed to facilitate the desired reaction without promoting significant hydrolysis. The catalyst transports the reacting anion from the aqueous phase to the organic phase, allowing it to react with the substrate. By controlling the concentration and type of catalyst, the desired reaction can be favored over the undesired hydrolysis.[9][10][11]

Workup and Purification Considerations

Hydrolysis can also occur during the workup phase, especially during basic washes intended to remove acidic impurities.

  • Use Mild Bases for Neutralization: When neutralizing your reaction mixture, opt for a weak base like sodium bicarbonate (NaHCO₃) over strong bases like NaOH.

  • Keep it Cold: Perform all aqueous washes with ice-cold solutions to minimize the rate of any potential hydrolysis.[1]

  • Minimize Contact Time: Work efficiently. Do not let your organic layer remain in contact with basic aqueous solutions for extended periods.

  • Anhydrous Workup: If your compound is particularly sensitive, consider an anhydrous workup. This can involve filtering the reaction mixture through a plug of silica gel or celite to remove solid reagents, followed by evaporation of the solvent.[12][13]

Experimental Protocols

Protocol 1: General Procedure for a DABCO-Catalyzed Reaction on a Methyl Ester Substrate

This protocol provides a general guideline for using the non-nucleophilic base DABCO to catalyze a reaction, such as a Michael addition, while minimizing the risk of methyl ester hydrolysis.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add your methyl ester substrate (1 equivalent) and the desired reaction partner.

  • Solvent Addition: Add an anhydrous solvent (e.g., THF, DCM, or Toluene). The choice of solvent will depend on the specific reaction.

  • Catalyst Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (typically 0.1-0.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature as required for your specific transformation. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Anhydrous Workup for Base-Sensitive Compounds

This protocol is designed for situations where any exposure to aqueous base could lead to significant product degradation.

  • Reaction Quenching (if necessary): If your reaction contains highly reactive reagents, quench them under anhydrous conditions. For example, a reaction with lithium diisopropylamide (LDA) can be quenched by the careful addition of a proton source like solid ammonium chloride.

  • Filtration: Once the reaction is complete and quenched, filter the mixture through a pad of celite or a short plug of silica gel to remove any solid byproducts or excess reagents.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Directly purify the crude material by flash column chromatography.

By understanding the principles of methyl ester hydrolysis and strategically applying these troubleshooting techniques and alternative protocols, you can significantly improve the outcomes of your base-catalyzed reactions, leading to higher yields and purer products in your drug discovery and development efforts.

References

  • BenchChem. (2025).
  • Chemical Society of Japan. (1998). (Catalytic) KF as an Efficient Protocol for Chemoselective Ester O-Alkyl Cleavage under Non-hydrolytic Neutral Condition.
  • Organic Chemistry Portal. Methyl Esters.
  • Chaudhary, A., et al. (2015).
  • The University of Liverpool Repository. (2015). Towards a Low Temperature, Liquid Phase Methyl Methacrylate Process through Mechanism-Guided Process Design.
  • Google Patents. (CA2383104C).
  • 6.
  • The University of Liverpool Repository. (2022). Towards a low temperature, liquid phase methyl methacrylate process through mechanism-guided process design.
  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Khan, M. W., & Nahar, L. A. (2020). DABCO Catalyzed One-Pot Synthesis of Ester Derivatives of Tris (2-Aminoethyl)amine. American Journal of Chemistry.
  • MDPI. (2019).
  • Lima, P. C. d., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • Dijkstra, A. J. (2025). Revisiting the mechanisms of low-temperature, base-catalysed ester interchange reactions.
  • Google Patents. (US6515167B1). Low temperature process for preparing methyl esters.
  • Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • PubMed. (2006).
  • ResearchGate. Graphical sketch of absolute rate constants ki (left)
  • An efficient, simple protocol for the ester hydrolysis and monohydrolysis of dialkyl malon
  • ResearchGate.
  • Journal of American Science. (2010). Structural Effect on the Base-Catalyzed Hydrolysis of (E)
  • Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a W
  • Chemistry LibreTexts. (2024). 3: Performing Sensitive Reactions without a Schlenk Line.
  • ResearchGate.
  • Benchchem. Best practices for handling anhydrous reactions for pyridine synthesis.
  • Foroughifar, N., et al. (2013). DABCO AS A MILD AND EFFICIENT CATALYST FOR THE SYNTHESIS OF TETRAHYDROPYRIMIDINES. Revue Roumaine de Chimie.
  • Characterization of Ester Hydrolysis in Terms of Microscopic R
  • Kinetic studies in ester hydrolysis.
  • Bernhardt, R., et al. (2006). Switching catalysis from hydrolysis to perhydrolysis in P. fluorescens esterase. PMC.
  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL).
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • Popelier, P. L. A., & Chaudry, U. A. (2003). Ester Hydrolysis Rate Constant Prediction from Quantum Topological Molecular Similarity Descriptors. The Journal of Physical Chemistry A.
  • ResearchGate. Ester Hydrolysis Rate Constant Prediction from Quantum Topological Molecular Similarity Descriptors.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • European Journal of Chemistry. 1,4‐Diazabicyclo[2.2.2]octane (DABCO)
  • University of Rochester, Department of Chemistry.
  • ResearchGate. Toward Sustainable Biphasic Systems Using Deep Eutectic Solvents and Bio-Based Solvents for Centrifugal Partition Chromatography: An Experimental and Theoretical Study Using COSMO-RS.
  • Green Chemistry (RSC Publishing).
  • Assam Don Bosco University Journals.
  • Benchchem.
  • Institute of Geochemistry. (2016).
  • Bitesize Bio. (2025).
  • Zenodo. CLXI1.-A Study of the Rate of Saponification of Oils and Fats by Aqueous Alkali under Various Conditions.
  • Semantic Scholar.
  • MilliporeSigma.
  • MDPI. (2021).
  • PubMed. (2022).
  • SciSpace. OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR.
  • Impact Factor: 8.118. (2022).

Sources

Troubleshooting low conversion in ortho-substituted aryl halide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Sterically Hindered Cross-Couplings Audience: Senior Researchers, Process Chemists, and Medicinal Chemists

Introduction: The "Ortho Wall"

Welcome to the Advanced Application Support Center. If you are reading this, you are likely facing the "Ortho Wall"—a plateau in conversion where standard Suzuki-Miyaura or Buchwald-Hartwig conditions fail due to steric impedance.

In ortho-substituted coupling, the reaction coordinate is distorted. The steric bulk surrounding the halide prevents the palladium center from effectively engaging in oxidative addition, or more commonly, retards transmetallation to the point where catalyst decomposition (Pd black formation) outcompetes product formation.

This guide moves beyond "add more catalyst" and focuses on the mechanistic levers you can pull to drive the catalytic cycle forward.

Part 1: Diagnostic Workflow (The Triage)

Before altering conditions, you must diagnose the specific failure mode. Low conversion is a symptom; the disease is either catalyst death, protodehalogenation, or protodeboronation.

Interactive Troubleshooting Logic

TroubleshootingFlow Start Analyze Crude Reaction Mixture (LCMS/NMR) CheckSM Is Aryl Halide (SM) remaining? Start->CheckSM CheckBoronic Is Boronic Acid remaining? CheckSM->CheckBoronic Yes Scenario3 Scenario C: De-halogenated Product Observed CheckSM->Scenario3 No (SM consumed but no product) Scenario1 Scenario A: SM Remaining + Boronic Acid Gone CheckBoronic->Scenario1 No Scenario2 Scenario B: SM Remaining + Boronic Acid Remaining CheckBoronic->Scenario2 Yes Diag1 Diagnosis: Protodeboronation Boronic acid hydrolyzed before coupling. Scenario1->Diag1 Diag2 Diagnosis: Catalyst Deactivation Oxidative addition failed or Pd precipitated. Scenario2->Diag2 Diag3 Diagnosis: Protodehalogenation Reduction of Ar-X via beta-hydride elimination or solvent H-abstraction. Scenario3->Diag3

Figure 1: Diagnostic logic tree to isolate the root cause of reaction failure based on crude mixture analysis.

Part 2: Catalyst Strategy (The Engine)

For ortho-substituted systems, the standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts are insufficient. You require a ligand that induces a monoligated Pd(0) species .

The Mechanistic Requirement

Steric bulk generally slows down oxidative addition. However, in highly hindered biaryl synthesis, transmetallation often becomes the rate-determining step.

  • Solution: Use Dialkylbiaryl phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs).

  • Why? These bulky, electron-rich ligands facilitate oxidative addition (via electron donation) and force the formation of a monoligated L-Pd-Ar species (via steric bulk), which creates an open coordination site necessary for the difficult transmetallation of hindered boronic acids [1].

Ligand Selection Matrix
Ligand / CatalystClassBest ForMechanism of Action
SPhos Buchwald (Gen 2)Ortho-Cl/Br + Ortho-Boronic AcidMethoxy group on lower ring stabilizes Pd(II) intermediate; high activity for hindered chlorides [2].
XPhos Buchwald (Gen 2)General hindered couplingIsopropyl groups provide massive steric bulk, accelerating reductive elimination of bulky biaryls [2].
Pd-PEPPSI-IPr NHC"The Nuclear Option" (Tetra-ortho)Pyridine "throw-away" ligand ensures rapid initiation. The NHC wingtips create a flexible steric pocket that accommodates extreme bulk [3].
RuPhos Buchwald (Gen 3)Electron-poor / HeterocyclesHigh turnover for sterically hindered secondary amines or electron-deficient aryl halides.
Part 3: Reaction Conditions (The Environment)
The Base & Solvent Paradox

In Suzuki coupling, the base plays a dual role: it activates the boronic acid (forming the boronate Ar-B(OH)3-) and aids in the transmetallation.

  • The Trap: If the base is too strong or the temperature too high, ortho-substituted boronic acids undergo protodeboronation (hydrolysis of the C-B bond) faster than they can transmetallate [4].

Recommended Conditions
  • Solvent: 1,4-Dioxane or Toluene (with water cosolvent).[1]

    • Note: Strictly anhydrous conditions often fail because water is required to form the reactive boronate species.

  • Base: Potassium Phosphate (K3PO4) is superior to Carbonates (K2CO3) for hindered substrates.

    • Why? The phosphate anion can act as a shuttle, coordinating to the Pd center and facilitating the transfer of the boronate [5].

Visualizing the Steric Bottleneck

StericPathway Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L-Pd(II)-Ar-X OxAdd->PdII TransMet Transmetallation (Ar'-B(OH)3) PdII->TransMet Slow Step RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Bottleneck1 Steric Wall 1: Ligand must be e- rich to insert into hindered C-X Bottleneck1->OxAdd Bottleneck2 Steric Wall 2 (CRITICAL): Boronate approach blocked by ortho-substituents Bottleneck2->TransMet

Figure 2: The catalytic cycle highlighting the two major "Steric Walls" in ortho-substituted coupling.

Part 4: Experimental Protocols
Protocol A: The "Buchwald" Screen (Standard Hindered)

Use this for mono-ortho or di-ortho systems.

  • Catalyst Pre-formation: It is highly recommended to use Pre-catalysts (e.g., XPhos Pd G4) rather than mixing Pd(OAc)2 + Ligand in situ. This eliminates the induction period and prevents Pd black formation.

  • Setup:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.5 equiv) - Excess is crucial due to protodeboronation.

    • XPhos Pd G4 (2-5 mol%)

    • K3PO4 (3.0 equiv)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure: Degas solvents thoroughly (sparge with Argon for 15 mins). Heat to 80°C. Monitor at 1 hour. If no conversion, increase to 100°C.

Protocol B: The "PEPPSI" Method (Extreme Hindrance)

Use this for tetra-ortho systems (e.g., Mesityl coupling).

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (2.0 equiv)

    • Pd-PEPPSI-IPr (2-5 mol%) - Commercially available.

    • KOH or KOtBu (3.0 equiv) - Stronger base required for PEPPSI activation.

    • Solvent: Toluene or Isopropanol (Technical grade is acceptable; PEPPSI is air/moisture stable).

  • Procedure:

    • Charge solid reagents and catalyst into a vial.

    • Add solvent.[1][2][3][4]

    • Heat to 60°C initially. PEPPSI catalysts are extremely active; high heat may decompose the boronic acid before coupling occurs.

    • Ramp to 80°C only if conversion stalls.

Part 5: Frequently Asked Questions (FAQs)

Q1: My boronic acid is disappearing, but I see no product. What is happening? A: You are witnessing Protodeboronation .[3][5][6] Ortho-substituted boronic acids are highly susceptible to hydrolytic cleavage under basic conditions.

  • Fix: Reduce the water concentration (switch to 10:1 Dioxane:Water) or switch to anhydrous conditions using CsF (Cesium Fluoride) as the base in Toluene. Alternatively, use MIDA boronates or Trifluoroborates, which release the active boronic acid slowly [4].

Q2: Can I use microwave irradiation? A: Use caution. While microwaves accelerate the reaction, they also accelerate catalyst decomposition and protodeboronation. For ortho-substituted systems, conventional heating at a lower temperature for a longer time often yields cleaner profiles than "flash" heating.

Q3: Why is Pd-PEPPSI better than SPhos for my specific substrate? A: If your substrate contains heteroatoms (pyridines, etc.) capable of coordinating to Pd, phosphine ligands can sometimes be displaced. The NHC ligand in PEPPSI is bound much more tightly to the Palladium, preventing catalyst poisoning by the substrate itself [3].

References
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst for Cross-Coupling.[4][7] Chemistry – A European Journal, 12(18), 4749–4755.

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotope Effects, and Kinetic Insights. Journal of the American Chemical Society, 139(3), 1312–1318.

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.

Sources

Validation & Comparative

Diagnostic Guide: 1H NMR Chemical Shifts of Methyl 2-bromo-2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-2-(2-bromophenyl)acetate (CAS: 150529-73-0 / Analogous to Clopidogrel intermediate CAS 85259-19-4) is a critical chiral building block in the synthesis of antiplatelet agents and tetrahydrothienopyridine derivatives.

For researchers and process chemists, the primary analytical challenge is distinguishing this


-bromo, ortho-substituted  product from its:
  • Precursor: Methyl 2-(2-bromophenyl)acetate (unbrominated

    
    -position).
    
  • Regioisomers: Para- or meta-substituted analogs.

  • Structural Analogs: The non-ortho-substituted phenyl analog.

This guide provides a definitive spectral fingerprint, focusing on the diagnostic deshielding of the benzylic proton caused by the ortho-bromine atom, a phenomenon often underestimated in standard prediction software.

Spectral Fingerprint Analysis

The presence of the bulky bromine atom at the ortho position of the phenyl ring exerts a significant steric and anisotropic effect on the benzylic (


) proton, shifting it downfield compared to the unsubstituted phenyl analog.
Primary Assignment Table (400 MHz, CDCl₃)
PositionGroupShift (

, ppm)
MultiplicityIntegralDiagnostic Note

-CH
Benzylic Methine5.90 – 6.00 Singlet (s)1HCritical Peak. Significantly downfield vs. phenyl analog (~5.35 ppm) due to ortho-effect.
OCH₃ Methyl Ester3.78 – 3.82 Singlet (s)3HStandard methyl ester range.
Ar-H Aromatic (C-3)7.58 – 7.65 Doublet (d)1HProton adjacent to aryl-Br.
Ar-H Aromatic (C-4,5,6)7.10 – 7.45 Multiplet (m)3HComplex overlapping region.

Note: The chemical shift of the


-proton is concentration and solvent-dependent.[1] In high concentrations or polar aprotic solvents (e.g., DMSO-

), this peak may shift slightly but remains the most deshielded aliphatic signal.

Comparative Analysis: Distinguishing Alternatives

The following table contrasts the target molecule with its most common synthetic contaminants and analogs.

Differentiation Matrix
CompoundStructure

-Proton Shift
Aromatic Pattern
Target Product Ortho-Br,

-Br

5.95 (s)
Complex (ABCD-like)
Starting Material Ortho-Br,

-H₂

3.85 (s, 2H)
Complex
Phenyl Analog No Aryl-Br,

-Br

5.35 (s)
Multiplet (5H)
Para-Isomer Para-Br,

-Br

5.30 (s)
Symmetric AA'BB' (2 Doublets)
Mechanistic Insight: The "Ortho-Effect"

In the Phenyl Analog (Methyl 2-bromo-2-phenylacetate), the benzylic proton resonates at 5.35 ppm . In the Target (Methyl 2-bromo-2-(2-bromophenyl)acetate), the ortho-bromine forces the side chain out of planarity with the aromatic ring (steric inhibition of resonance) and places the


-proton in the deshielding zone of the halogen. This results in a diagnostic +0.6 ppm downfield shift , moving the signal to ~5.95 ppm . This shift is the definitive confirmation of ortho-substitution.

Experimental Protocol: Synthesis & NMR Acquisition

To ensure reproducible spectral data, follow this standardized workflow for preparing the sample from a crude reaction mixture (typically radical bromination).

Step 1: Sample Preparation
  • Isolation: The crude oil is often a mixture of product and unreacted starting material. Do not rely solely on TLC as the

    
     values are similar.
    
  • Solvent: Dissolve ~10 mg of the oil in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Why CDCl₃? It minimizes solvent-solute hydrogen bonding that can broaden the

      
      -proton peak.
      
  • Filtration: Filter through a small plug of cotton wool if solid succinimide byproducts (from NBS reagents) are present.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of the isolated benzylic proton).

  • Scans (NS): 16 (Sufficient for >95% purity check).

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing
  • Referencing: Calibrate the residual CHCl₃ peak to 7.26 ppm .

  • Integration: Normalize the Methyl Ester singlet (3.8 ppm) to 3.00 .

  • Validation: The

    
    -proton at ~5.95 ppm must integrate to 0.95 – 1.05 . If it integrates to < 0.9, suspect hydrolysis to the 
    
    
    
    -hydroxy acid or presence of starting material (check 3.85 ppm region).

Diagnostic Decision Logic (Visualization)

The following diagram illustrates the logical flow for identifying the correct isomer and purity using 1H NMR data.

NMR_Logic Start Crude Reaction Mixture (1H NMR in CDCl3) Check_Alpha Check Region 5.0 - 6.5 ppm Start->Check_Alpha Signal_595 Singlet at ~5.95 ppm? Check_Alpha->Signal_595 Signal_535 Singlet at ~5.35 ppm? Check_Alpha->Signal_535 Signal_385 Singlet at ~3.85 ppm (Integrates to 2H relative to ester)? Check_Alpha->Signal_385 Target CONFIRMED: Target Product (Ortho-substituted) Signal_595->Target Yes (Major Peak) ParaIso MISMATCH: Para/Meta Isomer or Des-bromo Analog Signal_535->ParaIso Yes StartMat INCOMPLETE: Unreacted Starting Material Signal_385->StartMat Yes

Figure 1: Decision tree for validating Methyl 2-bromo-2-(2-bromophenyl)acetate synthesis via 1H NMR.

References

  • Synthesis of Methyl

    
    -bromo-2-chlorophenylacetate (Clopidogrel Intermediate): 
    
    • Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.[2][3][4][5] CN101774914A.[4] Google Patents. Link

    • Note: The 2-chloro analog is the direct structural proxy; the 2-bromo analog exhibits nearly identical shifts due to similar electroneg
  • General 1H NMR Shifts of

    
    -Bromo Esters: 
    
    • Methyl 2-bromo-2-phenylacetate (Benzeneacetic acid, alpha-bromo-, methyl ester). NIST Chemistry WebBook, SRD 69.[6] Link

    • Benchchem Data: Methyl alpha-bromophenylacetate predicted vs experimental data.[3] Link

  • Precursor Data (Methyl 2-(2-bromophenyl)acetate)

    • Methyl 2-(2-bromophenyl)acetate.[7][8][9][10] ChemicalBook.[4][11] Link

  • NMR Interpretation Guide

    • 1H NMR Chemical Shifts. Oregon State University. Link

Sources

A Comparative Guide to HPLC Method Development for Asenapine Impurities and Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Asenapine and its process-related impurities and degradation products. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, offering a scientifically grounded framework for developing robust and reliable analytical techniques.

Introduction: The Analytical Challenge of Asenapine

Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1][2] Its complex tetracyclic structure, with two chiral centers, presents a significant analytical challenge, particularly in the separation and quantification of closely related impurities and synthetic intermediates.[3][4][5] The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, the development of a stability-indicating HPLC method capable of resolving Asenapine from all potential impurities is a critical aspect of quality control in its manufacturing process.[6][7]

Physicochemical Properties of Asenapine Maleate Relevant to HPLC Method Development:

PropertyValueSignificance for HPLC Method Development
Molecular FormulaC17H16ClNO · C4H4O4[8]Influences molecular weight and potential interactions with the stationary phase.
Molecular Weight401.84 g/mol [8]
pKa8.51 (protonated base)[8]Crucial for selecting the optimal mobile phase pH to ensure good peak shape and retention. At a pH below its pKa, Asenapine will be protonated and exhibit different retention behavior.
log P (n-octanol/water)4.9 (neutral species)[8]Indicates high hydrophobicity, suggesting that reversed-phase chromatography will be a suitable separation mode.
UV max (ethanol)270 nm[9]Guides the selection of the detection wavelength for optimal sensitivity.
SolubilitySlightly soluble in water, soluble in methanol.[10]Informs the choice of diluent for sample and standard preparation.

Understanding Asenapine Impurities and Intermediates

A thorough understanding of the potential impurities is fundamental to developing a specific and selective HPLC method. Impurities in Asenapine can arise from various sources, including the synthetic route, degradation, and storage.

Known and Potential Impurities:

  • Process-Related Impurities: These are intermediates and by-products from the synthetic pathway.[11][12][13]

  • Degradation Products: Asenapine can degrade under stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[14][15][16] Common degradation products include N-oxide, desmethyl, and deschloro impurities.[17][18]

  • Isomers: The synthesis of Asenapine can result in the formation of stereoisomers, such as the cis-isomer, which must be effectively separated from the desired trans-isomer.[3][19]

The following diagram illustrates a generalized workflow for identifying and characterizing these impurities, a crucial preliminary step before method development.

Caption: Workflow for Asenapine impurity identification and characterization.

Comparative Analysis of HPLC Methods

The selection of the HPLC column and mobile phase is paramount for achieving the desired separation. Reversed-phase HPLC is the most common and effective technique for analyzing Asenapine and its impurities due to their hydrophobic nature.[20][21][22] This section compares two distinct reversed-phase HPLC methods, highlighting the rationale behind the choice of stationary and mobile phases.

Method A: Traditional C18 Stationary Phase

C18 (or ODS) columns are the workhorses of reversed-phase chromatography, offering high hydrophobicity and retention for non-polar compounds.[23]

Method B: Core-Shell C8 Stationary Phase

Core-shell columns consist of a solid, impermeable core surrounded by a porous silica layer. This technology can provide higher efficiency and faster separations compared to traditional fully porous particles.[19][23] A C8 stationary phase offers slightly less hydrophobicity than C18, which can be advantageous for optimizing selectivity.[19]

The following diagram outlines the logical steps involved in a systematic HPLC method development process.

HPLC_Method_Development_Workflow Start Define Analytical Goal: Separate Asenapine & Impurities Physicochem Review Physicochemical Properties (pKa, logP, UV spectrum) Start->Physicochem Initial_Screen Initial Screening: Column & Mobile Phase Physicochem->Initial_Screen Column_Select Column Selection (e.g., C18, C8, Phenyl) Initial_Screen->Column_Select Mobile_Phase_Select Mobile Phase Selection (ACN vs. MeOH, Buffer pH) Initial_Screen->Mobile_Phase_Select Optimization Method Optimization Column_Select->Optimization Mobile_Phase_Select->Optimization Gradient Gradient Profile Optimization->Gradient Flow_Rate Flow Rate & Temperature Optimization->Flow_Rate Wavelength Detection Wavelength Optimization->Wavelength Validation Method Validation (ICH Q2(R1)) Gradient->Validation Flow_Rate->Validation Wavelength->Validation Final_Method Final, Robust HPLC Method Validation->Final_Method

Caption: A systematic workflow for HPLC method development.

Comparison of Chromatographic Conditions and Performance:

ParameterMethod A: C18 ColumnMethod B: Core-Shell C8 ColumnRationale for Comparison
Column Inertsil ODS-3 (250 x 4.6 mm, 5 µm)[7]Accucore C8 (150 x 3.0 mm, 2.6 µm)[19]To compare a traditional, fully porous C18 phase with a modern, high-efficiency core-shell C8 phase.
Mobile Phase 0.05M Ammonium Acetate Buffer (pH 4.8) : Acetonitrile (50:50, v/v)[7]Buffer (Dipotassium hydrogen phosphate and triethylamine, pH adjusted) and Acetonitrile in a gradient program.[19]The choice of buffer and organic modifier significantly impacts selectivity. Gradient elution is often necessary for complex mixtures of impurities with varying polarities.
Flow Rate 1.0 mL/min[7]Not explicitly stated, but typically higher for smaller dimension columns.Optimized for the specific column dimensions and particle size to achieve good separation within a reasonable time.
Detection 270 nm[10]UV detection (wavelength not specified, but 270 nm is appropriate)[19]Based on the UV absorbance maximum of Asenapine for optimal sensitivity.[9]
Analysis Time ~5.1 min for Asenapine peak[7]< 20 minutes for all impurities[19]Core-shell columns can often provide faster analysis times without sacrificing resolution.
Key Performance Good resolution of degradation products.[7]Excellent resolution (Rs > 12) between Asenapine and its critical cis-isomer impurity.[19]The ability to resolve critical pairs, such as isomers, is a key indicator of a method's suitability.

Experimental Protocols:

Method Development - A Step-by-Step Approach:

  • Sample and Standard Preparation: Accurately weigh and dissolve Asenapine reference standard and sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Forced Degradation Sample Preparation: To generate degradation products, subject the Asenapine sample to stress conditions as per ICH guidelines (e.g., 1M HCl, 1M NaOH, 30% H2O2 at 80°C for 24 hours).[14] Neutralize the acidic and basic samples before injection.

  • Initial Chromatographic Conditions:

    • Column: Start with a versatile column like a C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Begin with a simple mobile phase, such as a 50:50 mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: 270 nm.

    • Column Temperature: 30°C.

  • Method Optimization:

    • Inject the standard, a mixture of impurities (if available), and the forced degradation samples.

    • Mobile Phase pH: Adjust the pH of the aqueous phase to optimize the peak shape and retention of the basic Asenapine molecule. A pH of 2.5-4.5 is a good starting range.

    • Organic Modifier: Compare acetonitrile and methanol. Acetonitrile often provides better peak shapes and lower backpressure.

    • Gradient Elution: If all peaks are not well-resolved, develop a gradient elution program, starting with a lower percentage of the organic modifier and gradually increasing it. This will help to elute more retained impurities.

    • Column Chemistry: If resolution is still not optimal, screen different column chemistries (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.

  • Method Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[24]

Conclusion and Recommendations

Both traditional C18 and modern core-shell C8 columns can be effectively used for the analysis of Asenapine and its impurities.

  • Method A (C18) represents a robust, conventional approach suitable for routine quality control. Its longer column length and larger particle size may lead to longer analysis times but can provide high loading capacity.

  • Method B (Core-Shell C8) offers a high-efficiency, rapid alternative. The C8 chemistry provides a different selectivity that can be particularly advantageous for resolving challenging peak pairs like the cis/trans isomers of Asenapine. The use of core-shell particles allows for faster analysis without a significant increase in backpressure.

For method development , it is recommended to start with a screening approach that includes both C18 and C8 column chemistries, along with variations in mobile phase pH and organic modifier. For routine analysis where high throughput is desired, a method based on a core-shell column (like Method B) would be preferable. For established methods where robustness and transferability are key, a well-validated C18 method (like Method A) remains a reliable choice.

Ultimately, the choice of the optimal HPLC method will depend on the specific requirements of the analysis, including the number and nature of the impurities to be monitored, the desired analysis time, and the available instrumentation.

References

  • The Pharmstudent. an overview on asenapine maleate: pk-pd, preclinical and clinical update.
  • Fisher Scientific. HPLC-UV Method for the Determination of Asenapine Maleate Impurities Using a Solid Core C8 Column.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Validuted RP- HPLC method for Determination of modafinil in Pharmaceutical formalation and forced degradation.
  • WebofPharma. Types of HPLC Columns in Pharmaceutical Analysis: Normal, Reverse, Ion Exchange & Size Exclusion. [Online] February 13 2026.
  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis.
  • Amrita Vishwa Vidyapeetham. Stress Degradation Studies And Development And Validation Of Rp-Hplc Method For The Estimation Of Asenapine Maleate.
  • Scribd. Asenapine Synthesis | PDF | Ester.
  • Veeprho. Asenapine Impurities and Related Compound.
  • ResearchGate. (PDF) STRESS DEGRADATION STUDIES AND DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF ASENAPINE MALEATE. [Online] September 01 2025.
  • Torontech. 5 Main Types of HPLC Columns Explained. [Online] July 30 2025.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Google Patents. US8227623B2 - Process for the preparation of asenapine and intermediate products used in said process.
  • Informatics Journals. Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. [Online] August 16 2024.
  • MedKoo Biosciences. Asenapine Synthetic Routes.
  • ResearchGate. Degradation study of Asenapine maleate at different stress conditions...
  • MDPI. Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. [Online] March 08 2021.
  • iajps. validated stability-indicating rp-hplc method for determination of asenapine. [Online] December 15 2013.
  • Der Pharmacia Lettre. Method development and validation of RP-HPLC method for determination of new antipsychotic agent asenapine maleate in bulk and i.
  • SciSpace. Development and validation of a stability indicating rp-hplc method for determination of asenapine in bulk drug.
  • Google Patents. CN104098580B - A kind of preparation method of asenapine key intermediate.
  • ResearchGate. Method development and validation of asenapine in bulk by RP-HPLC method. [Online] August 09 2025.
  • SlideServe. Method development and validation of asenapine in bulk by RP-HPLC method. [Online] March 20 2018.
  • Scribd. Asenapine: Atypical Antipsychotic Overview | PDF | Physical Sciences.
  • Asenapine.
  • accessdata.fda.gov. 4. [Online] July 17 2009.
  • SAS Publishers. Validated RP-HPLC Method for Estimation of Asenapine in Bulk and Tablet Dosage Form. [Online] May 30 2018.
  • gsrs. ASENAPINE.
  • Wikipedia. Asenapine.
  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION AND ESTIMATION OF ASENAPINE MALEATE IN BULK AND BUCCAL (EFFERVESCENT) DOSAGE FORM. [Online] May 01 2020.

Sources

Comparative Mass Spectrometry Guide: Methyl 2-(2-bromophenyl)acetate (CAS 57486-69-8)

[1][2]

Executive Summary

Methyl 2-(2-bromophenyl)acetate (CAS 57486-69-8) is a critical halogenated building block, notably serving as a key intermediate in the synthesis of polycyclic therapeutics such as Asenapine and in the impurity profiling of Diclofenac .[1][2][3]

This guide provides a high-resolution technical analysis of its mass spectrometry (MS) fragmentation behavior.[4] Unlike generic spectral libraries, we focus on the mechanistic differentiation between this ortho-isomer and its para-isomer contaminants—a crucial requirement for regulatory purity assessments in drug development.

Structural & Physicochemical Profile

Before interpreting the mass spectrum, the structural constraints must be understood. The ortho-position of the bromine atom introduces steric and electronic effects that influence ionization stability compared to its isomers.

FeatureSpecification
Chemical Name Methyl 2-(2-bromophenyl)acetate
CAS Number 57486-69-8
Molecular Formula C₉H₉BrO₂
Exact Mass 227.9786 (⁷⁹Br) / 229.9765 (⁸¹Br)
Monoisotopic Mass 227.9786 Da
Key Structural Motif Ortho-brominated benzyl ester

Experimental Protocol: GC-EI-MS

For this volatile ester, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the gold standard for identification. ESI-MS is less effective due to the lack of strong basic/acidic sites, though it may be used with ammonium adducts in LC-MS workflows.

Methodology
  • Inlet Temperature: 250°C (Splitless mode).

  • Column: DB-5ms or equivalent (30m × 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Ion Source: Electron Ionization (EI) at 70 eV .

  • Source Temperature: 230°C.

  • Scan Range: m/z 40–400.

Fragmentation Analysis (Deep Dive)

The fragmentation of CAS 57486-69-8 is dominated by the stability of the benzylic cation and the unique isotopic signature of bromine.

The Molecular Ion Cluster (M⁺)
  • m/z 228 & 230: The spectrum displays a characteristic 1:1 doublet intensity ratio, confirming the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Intensity: The M⁺ peak is distinct but often less intense than the base peak due to the facile cleavage of the ester group.

Primary Fragmentation Pathway (Base Peak Formation)

The most abundant ion arises from the cleavage of the alkoxycarbonyl bond (alpha-cleavage relative to the carbonyl, or benzylic cleavage).

  • Transition: M⁺ (m/z 228/230) → [M – COOCH₃]⁺

  • Product Ion: m/z 169 & 171 (2-Bromobenzyl cation).

  • Mechanism: The bond between the benzylic carbon and the carbonyl carbon breaks, expelling the carbomethoxy radical (•COOCH₃, 59 Da). The resulting o-bromobenzyl cation is resonance-stabilized, making this the Base Peak (100%) .

Secondary Pathways
  • Acylium Ion Formation:

    • Transition: M⁺ → [M – OCH₃]⁺

    • Product Ion: m/z 197 & 199 .

    • Mechanism: Alpha-cleavage on the ether side of the carbonyl, losing a methoxy radical (•OCH₃, 31 Da). This peak is usually of moderate intensity (20–40%).

  • Halogen Loss (Tropylium Formation):

    • Transition: m/z 169/171 → m/z 90 (C₇H₆⁺).

    • Mechanism: The bromobenzyl cation loses the bromine atom (•Br) to form a cyclic Tropylium ion derivative or a benzyl cation analog.

    • Note: Direct loss of Br from the molecular ion (m/z 228 → 149) is observed but is generally a minor pathway compared to the ester cleavage.

Visualizing the Fragmentation Pathway

The following diagram maps the causal relationships between the precursor and its specific product ions.

FragmentationPathwayM_IonMolecular Ion (M+)m/z 228 / 230(1:1 Ratio)AcyliumAcylium Ionm/z 197 / 199[M - OCH3]+M_Ion->AcyliumLoss of •OCH3 (31 Da)BenzylCato-Bromobenzyl Cation(BASE PEAK)m/z 169 / 171[M - COOCH3]+M_Ion->BenzylCatLoss of •COOCH3 (59 Da)(Alpha Cleavage)TropyliumC7H6+ Ion(Tropylium Analog)m/z 90BenzylCat->TropyliumLoss of •Br (79/81 Da)PhenylCatPhenyl Cationm/z 89Tropylium->PhenylCatLoss of H•

Figure 1: Mechanistic fragmentation tree for Methyl 2-(2-bromophenyl)acetate under 70 eV Electron Ionization.

Comparative Analysis: Ortho vs. Para Isomer

Differentiation between the ortho (CAS 57486-69-8) and para (Methyl 4-bromophenylacetate) isomers is a common challenge in purity analysis.

MetricCAS 57486-69-8 (Ortho)Methyl 4-bromophenylacetate (Para)Comparison Insight
Retention Time (GC) Earlier LaterThe ortho-substituent creates a more compact molecular volume and steric shielding, typically reducing the boiling point and retention time on non-polar columns (e.g., DB-5).
Base Peak m/z 169/171m/z 169/171Both form the stable bromobenzyl cation; mass alone cannot distinguish them.
Ortho Effect (Ion Ratio) Lower [M-OCH₃] / [M-COOCH₃] ratio Higher RatioSteric hindrance in the ortho position destabilizes the acylium ion intermediate more than the para isomer, favoring the rapid formation of the benzyl cation (Base Peak).
Molecular Ion Stability Lower HigherThe ortho-Br destabilizes the M⁺ ion via steric strain, often resulting in a weaker molecular ion peak compared to the para isomer.
Why This Matters

In the synthesis of Asenapine , the ortho-isomer is the required starting material. The presence of the para-isomer is a critical quality attribute.

  • Protocol: Use the Retention Time difference as the primary filter.

  • Confirmation: Use the M⁺ Intensity Ratio relative to the base peak (Ortho < Para) as a secondary confirmation if standards are available.

Summary of Diagnostic Ions

Use this table to program your Single Quad or Triple Quad (MRM) acquisition methods.

Ion Typem/z (Mass-to-Charge)Relative AbundanceDiagnostic Utility
Precursor (M⁺) 228.0 / 230.020–40%Confirms MW and Br presence (1:1 pattern).
Quantifier (Base) 169.0 / 171.0100%Most sensitive peak for quantification.
Qualifier 1 197.0 / 199.010–30%Confirms methyl ester moiety.
Qualifier 2 90.015–25%Confirms aromatic ring structure after halogen loss.

References

  • ChemicalBook. (2025). Methyl 2-(2-bromophenyl)acetate Properties and Spectral Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24893774. Retrieved from

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Standard reference for benzylic cleavage mechanisms).

  • Santa Cruz Biotechnology. (2024). Methyl 2-bromophenylacetate Product Analysis. Retrieved from

Introduction to Methyl 2-bromo-2-(2-bromophenyl)acetate and its Analytical Challenges

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chromatographic Behavior of Methyl 2-bromo-2-(2-bromophenyl)acetate on C18 Columns

This guide provides a comprehensive analysis of the retention behavior of Methyl 2-bromo-2-(2-bromophenyl)acetate on C18 reversed-phase columns. Moving beyond a simple statement of retention time, we will explore the underlying principles of reversed-phase chromatography, detail a robust method development workflow, and compare the performance of C18 stationary phases with viable alternatives for this class of halogenated aromatic compounds. The protocols and insights presented herein are designed to be self-validating, empowering researchers, scientists, and drug development professionals to achieve optimal and reproducible separations.

Methyl 2-bromo-2-(2-bromophenyl)acetate is a halogenated aromatic ester. Its analysis is pertinent in synthetic chemistry for reaction monitoring, impurity profiling, and quality control. The presence of two bromine atoms and a phenyl ring imparts significant hydrophobicity, making it an ideal candidate for reversed-phase High-Performance Liquid Chromatography (HPLC). The primary retention mechanism on a C18 column is the hydrophobic interaction between the non-polar analyte and the C18 alkyl chains of the stationary phase[1]. This guide will provide the framework for predicting and manipulating its elution, ensuring robust analytical outcomes.

Core Principles: Analyte Retention on C18 Stationary Phases

Reversed-phase chromatography separates molecules based on their hydrophobicity[1]. The stationary phase, typically silica particles chemically bonded with C18 alkyl chains, is non-polar. The mobile phase is a polar mixture, commonly water and a miscible organic solvent like acetonitrile or methanol[2].

Non-polar analytes, such as Methyl 2-bromo-2-(2-bromophenyl)acetate, will have a strong affinity for the C18 stationary phase and will be retained longer. Increasing the organic solvent content in the mobile phase weakens this interaction, leading to earlier elution[3]. The predictability of this behavior is the cornerstone of method development.

Diagram: Analyte Interaction with C18 Stationary Phase

cluster_0 C18 Stationary Phase cluster_1 Mobile Phase C18_Chains Silica Particle C18 Alkyl Chains Analyte Methyl 2-bromo-2-(2-bromophenyl)acetate Analyte->C18_Chains:f1 Hydrophobic Interaction Solvent Acetonitrile/Water Solvent->Analyte Elution

Caption: Hydrophobic interaction between the analyte and the C18 stationary phase.

Experimental Protocol: A Self-Validating HPLC Method Development Workflow

This section details a systematic approach to developing a robust HPLC method for the analysis of Methyl 2-bromo-2-(2-bromophenyl)acetate on a C18 column.

Initial Conditions and Column Selection
  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the recommended starting point due to its wide applicability and extensive documentation. The high surface area of the packing material provides strong retention for hydrophobic compounds[3].

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency[2].

  • Detector: UV detector at 286 nm, a wavelength where bromophenols show significant absorbance[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure stable retention times, as temperature fluctuations can cause drift[5].

Step-by-Step Method Development
  • Scouting Gradient: Begin with a broad gradient to determine the approximate elution time.

    • Start at 50% Acetonitrile.

    • Linearly increase to 95% Acetonitrile over 20 minutes.

    • Hold at 95% for 5 minutes to elute any strongly retained impurities.

    • Return to initial conditions and allow for re-equilibration (at least 5-10 column volumes)[6].

  • Gradient Optimization: Based on the scouting run, create a more focused gradient around the elution time of the analyte to improve resolution from any impurities.

  • Isocratic Method (Optional): If the analyte and all impurities elute within a narrow range of organic solvent composition, an isocratic method can be developed. This will simplify the method and improve reproducibility. The recommended organic content should provide a retention factor (k') between 2 and 10[3].

Diagram: HPLC Method Development Workflow

Start Start: Define Analytical Goal Column_Selection Select C18 Column (e.g., 4.6x150mm, 5µm) Start->Column_Selection Mobile_Phase Prepare Mobile Phases A: Water B: Acetonitrile Column_Selection->Mobile_Phase Scouting_Gradient Run Broad Scouting Gradient (e.g., 50-95% B over 20 min) Mobile_Phase->Scouting_Gradient Evaluate Evaluate Retention Time and Peak Shape Scouting_Gradient->Evaluate Optimize Optimize Gradient Slope Around Analyte Elution Evaluate->Optimize Analyte Found Check_Resolution Sufficient Resolution? Optimize->Check_Resolution Finalize Finalize Method and Validate Check_Resolution->Finalize Yes Troubleshoot Troubleshoot: Adjust Mobile Phase Additives or Temperature Check_Resolution->Troubleshoot No Troubleshoot->Optimize

Caption: A systematic workflow for HPLC method development.

Comparative Analysis: Factors Influencing Retention Time on a C18 Column

The retention time of Methyl 2-bromo-2-(2-bromophenyl)acetate can be precisely controlled by adjusting several key parameters.

ParameterEffect on Retention TimeRationale
% Organic Solvent DecreaseIncreasing the organic content of the mobile phase increases its elution strength, reducing the hydrophobic interaction between the analyte and the C18 stationary phase[3].
Column Temperature DecreaseHigher temperatures reduce the viscosity of the mobile phase, leading to faster elution. It can also slightly decrease the hydrophobic interactions[5].
Mobile Phase pH Minimal (for this analyte)As a neutral ester, the pH of the mobile phase should have little direct impact on the retention of Methyl 2-bromo-2-(2-bromophenyl)acetate[7]. However, maintaining a consistent, slightly acidic pH (e.g., with 0.1% formic acid) can improve peak shape and prevent on-column degradation (hydrolysis) to the more polar bromophenylacetic acid.
Buffer Concentration Minimal to slight decreaseFor neutral compounds, buffer concentration has little effect. However, high buffer concentrations can slightly decrease retention by altering the stationary phase surface properties[8].

Performance Comparison: C18 vs. Alternative Stationary Phases

While C18 is a robust choice, certain analytical challenges, such as separating structurally similar isomers, may necessitate alternative stationary phases.

Phenyl-Hexyl Columns

Phenyl-hexyl columns offer a different selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte[9]. This can be particularly advantageous for separating aromatic isomers that may co-elute on a C18 column[10]. The choice of organic modifier is also critical; methanol tends to enhance π-π interactions, while acetonitrile can decrease them[9].

Pentafluorophenyl (PFP) Columns

PFP columns provide a unique selectivity for halogenated compounds and can separate analytes based on differences in polarity, hydrophobicity, and aromatic interactions[11]. They are an excellent orthogonal choice when C18 columns fail to provide adequate resolution[12].

Stationary PhasePrimary Retention MechanismBest Suited For
C18 Hydrophobic InteractionsGeneral purpose, robust retention of non-polar to moderately polar compounds.
Phenyl-Hexyl Hydrophobic and π-π InteractionsSeparation of aromatic and unsaturated compounds, including isomers[9][10].
Pentafluorophenyl (PFP) Hydrophobic, Dipole-Dipole, π-π, and Ion-Exchange InteractionsOrthogonal selectivity to C18, particularly for halogenated compounds and positional isomers[11].

Conclusion

The retention time of Methyl 2-bromo-2-(2-bromophenyl)acetate on a C18 column is primarily governed by hydrophobic interactions and can be effectively manipulated by adjusting the mobile phase composition and column temperature. A standard C18 column with an acetonitrile/water mobile phase provides a reliable starting point for method development. For complex separation challenges, particularly those involving isomers, alternative stationary phases like Phenyl-Hexyl or PFP should be considered to leverage different retention mechanisms and achieve optimal chromatographic resolution. This guide provides the foundational knowledge and a practical framework for the successful analysis of this and similar halogenated aromatic compounds.

References

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015).
  • What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531 - Waters Knowledge Base.
  • 4-Bromophenylacetic acid - SIELC Technologies. (2018).
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2022).
  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase - Obrnuta faza.
  • LPH-C18: A C18 Column Alternative | HALO® Columns for Chromatography Separations.
  • How to use analytical columns | Technical Support | GL Sciences.
  • METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - ChemicalBook.
  • Synthesis of Methyl Bromo-Phenylacetate - PrepChem.com.
  • Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed. (2005).
  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work | LCGC International. (2020).
  • Interesting retention time for C18 column - Chromatography Forum. (2009).
  • DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK | MAC-MOD Analytical.
  • Methyl 2-(2-Bromophenyl)acetate | 57486-69-8 | TCI (Shanghai) Development Co., Ltd.
  • (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - ResearchGate. (2025).
  • methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure.
  • Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification.
  • 3042-81-7 | Methyl 2-bromo-2-phenylacetate - ChemScene.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (2022).
  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025).
  • Retention of analytes on C18 column can be slightly affected by buffer concentration? (2023).
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent.
  • How can I purify two different-substituted aromatic compounds? - ResearchGate. (2019).

Sources

A Comparative Guide to the Reactivity of Methyl 2-bromo-2-phenylacetate and its Ortho-Bromo Analog in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and ultimate success of a synthetic pathway. This guide provides an in-depth, objective comparison of the reactivity of two structurally related α-bromo esters: methyl 2-bromo-2-phenylacetate and its ortho-bromo analog, methyl 2-bromo-2-(2-bromophenyl)acetate. By dissecting their electronic and steric profiles, we will explore the fundamental factors that govern their behavior in key synthetic transformations, supported by mechanistic principles and analogous experimental data.

Introduction: A Subtle Structural Change with Profound Reactive Consequences

Methyl 2-bromo-2-phenylacetate and its ortho-bromo counterpart are valuable building blocks in organic synthesis, serving as precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. While differing by only a single bromine atom on the phenyl ring, this seemingly minor structural alteration introduces significant steric and electronic effects that lead to markedly different reactivity profiles.

Methyl 2-bromo-2-phenylacetate is a commonly used reagent in reactions such as nucleophilic substitutions and as an initiator in polymerization reactions.[1][2] Its reactivity is primarily governed by the stability of the benzylic carbocation intermediate and the steric accessibility of the electrophilic carbon.

Methyl 2-bromo-2-(2-bromophenyl)acetate , on the other hand, presents a more intricate chemical landscape. The ortho-bromo substituent introduces a combination of a -I (inductive) electron-withdrawing effect and a +M (mesomeric) electron-donating effect. More significantly, its size creates considerable steric hindrance around the reactive benzylic center, a phenomenon often referred to as the "ortho effect".[3] This guide will elucidate how these competing factors influence the reactivity of the ortho-bromo analog compared to its unsubstituted parent compound.

Comparative Reactivity Analysis: Dissecting the "Ortho Effect"

To understand the divergent reactivity of these two molecules, we will examine their behavior in the context of nucleophilic substitution reactions, which can proceed through either an S(_N)1 or S(_N)2 mechanism.

Electronic Effects: An Inductive-Mesomeric Tug-of-War

The bromine atom at the ortho position of methyl 2-bromo-2-(2-bromophenyl)acetate exerts two opposing electronic effects on the benzylic reaction center.

  • Inductive Effect (-I): Due to its electronegativity, the bromine atom pulls electron density away from the phenyl ring through the sigma bond network. This electron-withdrawing effect destabilizes any developing positive charge at the benzylic position, which would slow down reactions proceeding through an S(_N)1 pathway.[4][5]

  • Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect would, in principle, stabilize a benzylic carbocation.

However, for halogens, the inductive effect generally outweighs the mesomeric effect in influencing the reactivity of a benzylic center.[1] Therefore, the net electronic effect of the ortho-bromo group is electron-withdrawing, which tends to decrease the rate of S(_N)1 reactions compared to the unsubstituted methyl 2-bromo-2-phenylacetate.

Steric Hindrance: A Major Hurdle for Nucleophilic Attack

The most dominant factor influencing the reactivity of the ortho-bromo analog is steric hindrance. The bulky bromine atom physically obstructs the trajectory of an incoming nucleophile, making a backside attack, which is characteristic of the S(_N)2 mechanism, significantly more difficult.[6] This steric impediment increases the activation energy of the reaction, leading to a slower reaction rate.

The following diagram illustrates the steric shielding at the benzylic carbon in the ortho-bromo analog.

Figure 1: Steric hindrance at the benzylic carbon. The ortho-bromo group significantly impedes the approach of a nucleophile.

Experimental Data: Insights from Analogous Systems

While a bromo-substituent is not typically considered to provide strong intramolecular assistance, this study highlights the complex interplay of factors that can influence the reactivity of ortho-substituted benzyl halides. Generally, the steric hindrance of an ortho-substituent is expected to decrease the reaction rate.[7]

To provide a hypothetical quantitative comparison for a typical S(_N)2 reaction, we can extrapolate from general principles of steric hindrance.

CompoundExpected Relative Rate Constant (k_rel)
Methyl 2-bromo-2-phenylacetate1.00
Methyl 2-bromo-2-(2-bromophenyl)acetate< 0.1

Table 1: Hypothetical relative reaction rates in an S(_N)2 reaction. The ortho-bromo analog is expected to be significantly less reactive due to steric hindrance.

Experimental Protocols

For researchers interested in quantifying the reactivity difference between these two compounds, a general protocol for a comparative kinetic study using HPLC is provided below.

General Procedure for Kinetic Analysis of Nucleophilic Substitution by HPLC
  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of methyl 2-bromo-2-phenylacetate, methyl 2-bromo-2-(2-bromophenyl)acetate, the chosen nucleophile (e.g., sodium azide), and an internal standard (e.g., naphthalene) in a suitable solvent (e.g., acetonitrile).

  • Reaction Setup:

    • In a series of vials, add a known volume of the nucleophile and internal standard stock solutions.

    • Thermostat the vials to the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding a known volume of the respective α-bromo ester stock solution to each vial at time zero.

    • At predetermined time intervals, withdraw an aliquot from each reaction mixture and quench it by diluting with a mobile phase-like solution.

  • HPLC Analysis:

    • Inject the quenched aliquots into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Develop a gradient or isocratic method that provides good separation of the starting material, product, and internal standard.

    • Quantify the peak areas of the starting material and the internal standard.

  • Data Analysis:

    • Calculate the concentration of the starting material at each time point relative to the internal standard.

    • Plot the natural logarithm of the starting material concentration versus time to determine the pseudo-first-order rate constant (k_obs) for each reaction.

    • Compare the k_obs values to determine the relative reactivity.

G cluster_0 Kinetic Experiment Workflow A Prepare Stock Solutions B Set up Reactions in Vials A->B C Initiate and Sample at Time Intervals B->C D Quench Aliquots C->D E Analyze by HPLC D->E F Determine Rate Constants E->F

Figure 2: Workflow for comparative kinetic analysis using HPLC.

Mechanistic Implications and Synthetic Strategy

The reduced reactivity of methyl 2-bromo-2-(2-bromophenyl)acetate in nucleophilic substitution reactions has important consequences for its use in synthesis. While the unsubstituted analog may react readily under mild conditions, the ortho-bromo derivative will likely require more forcing conditions, such as higher temperatures or longer reaction times.

However, the ortho-bromo substituent is not merely an impediment. It serves as a valuable synthetic handle for further functionalization through cross-coupling reactions. The bromine atom can participate in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups.[9][10] This makes methyl 2-bromo-2-(2-bromophenyl)acetate a key intermediate in the synthesis of complex, polysubstituted aromatic compounds.[11]

The following diagram illustrates the divergent synthetic pathways for the two compounds.

G cluster_0 Starting Material cluster_1 Primary Transformation cluster_2 Product Type A Methyl 2-bromo-2-phenylacetate C Nucleophilic Substitution (SN1/SN2) A->C B Methyl 2-bromo-2-(2-bromophenyl)acetate D Nucleophilic Substitution (Slower) B->D E Suzuki-Miyaura Coupling B->E F Simple Substitution Products C->F D->F G Complex Biaryl Products E->G

Figure 3: Divergent synthetic applications based on reactivity.

Conclusion and Recommendations

For synthetic applications requiring a reactive benzylic bromide for straightforward nucleophilic substitution, methyl 2-bromo-2-phenylacetate is the superior choice.

Conversely, for the synthesis of more complex molecules where the aromatic ring is to be further functionalized via cross-coupling reactions, methyl 2-bromo-2-(2-bromophenyl)acetate is a highly valuable and strategic intermediate.

Understanding these fundamental differences in reactivity is crucial for the rational design of efficient and effective synthetic routes in research and drug development.

References

  • ResearchGate. Ortho effects: A mechanistic study. [Link]

  • ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]

  • MDPI. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]

  • PMC. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]

  • PMC. Effect of Allylic Groups on SN2 Reactivity. [Link]

  • Canadian Science Publishing. THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. [Link]

  • Wikipedia. Ortho effect. [Link]

  • St. Paul's C. M. College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]

  • ResearchGate. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. [Link]

  • Scilit. Intramolecular Nucleophilic Assistance in the Solvolyses of Benzyl Derivatives: Solvolyses of O-nitrobenzyl Bromide and Tosylate. [Link]

  • PMC. A real space picture of the role of steric effects in SN2 reactions. [Link]

  • Indian Academy of Sciences. Nucleophilic substitution at a benzylic carbon by an ambident nucleophile. [Link]

  • Future4200. SN2 Reactions of Nitranions with Benzyl Chlorides. [Link]

  • CSIR NET Life Science Coaching. Nucleophilic Substitution in Alkyl Bromides. [Link]

  • Chemistry Stack Exchange. Rate Expression for Reactions Involving 2° Benzylic Alkyl Halides. [Link]

  • Hrčak. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. [Link]

  • PMC. Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid. [Link]

  • PMC. HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA. [Link]

  • PMC. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [Link]

  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • Royal Society of Chemistry. Parameter free evaluation of SN2 reaction rates for halide substitution in halomethane. [Link]

  • NPTEL. Nucleophilic substitution Reactions. [Link]

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • Doc Brown's Chemistry. orientation of products substituent in monosubstituted benzene derivatives ortho meta para substitution resonance structures hybrid methylbenzene chlorobenzene phenol nitrobenzene benzoic acid effect on synthesis routes advanced A level organic chemistry revision notes. [Link]

  • Bridgewater College. High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]

  • ResearchGate. The application of the Hammett equation to ortho-substituted benzene reaction series. [Link]

  • PMC. Mechanistic and Kinetic Factors of ortho-Benzyne Formation in Hexadehydro-Diels-Alder (HDDA) Reactions. [Link]

  • Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]

  • Taylor & Francis Online. Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. [Link]

  • University of Johannesburg. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • PMC. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-bromo-2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2-bromo-2-(2-bromophenyl)acetate. As a halogenated organic ester, this compound requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond simple instructions to explain the scientific rationale behind each step, empowering researchers to manage chemical waste with confidence and precision.

Hazard Identification and Essential Safety Rationale

Before handling any chemical, a thorough understanding of its hazards is paramount. Methyl 2-bromo-2-(2-bromophenyl)acetate is classified with several key hazards that directly inform the required disposal protocols.

The primary concern stems from its classification as a halogenated organic compound .[1][2] The presence of bromine atoms in its structure means it cannot be disposed of with general organic solvents. Halogenated wastes require specialized incineration processes to prevent the formation and release of toxic and corrosive byproducts like hydrogen bromide gas.[3][4] Mixing this waste stream with non-halogenated solvents can contaminate large volumes of waste, leading to significantly increased disposal costs and environmental risk.

Table 1: GHS Hazard Profile for Methyl 2-bromo-2-(2-bromophenyl)acetate

Hazard Class GHS Code Signal Word Hazard Statement
Skin Corrosion/Irritation H315 Warning Causes skin irritation[5][6]
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation[5][6]

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation[5][6] |

Note: Some closely related bromoacetate compounds are listed with more severe hazards, such as being toxic if swallowed (H301) and causing severe skin burns (H314)[4][7]. Therefore, treating this compound with a high degree of caution is a prudent laboratory practice.

Core Principles of Halogenated Waste Management

Effective disposal is rooted in a few foundational principles. Adherence to these ensures compliance with regulations like the Resource Conservation and Recovery Act (RCRA) and institutional safety policies.[8][9]

  • Segregation is Non-Negotiable : All waste streams containing Methyl 2-bromo-2-(2-bromophenyl)acetate—including pure compound, solutions, reaction mixtures, and contaminated materials—must be collected in a container designated exclusively for Halogenated Organic Waste .[3][10]

  • Proper Containerization : Waste containers must be chemically compatible, in good condition, and feature a secure, leak-proof closure.[8] They must remain closed at all times except when actively adding waste to prevent the release of vapors.[9][10]

  • Clear and Accurate Labeling : All waste containers must be labeled before the first drop of waste is added.[10] The label must clearly state "Hazardous Waste," identify the contents (e.g., "Halogenated Organic Waste: Methyl 2-bromo-2-(2-bromophenyl)acetate in Dichloromethane"), and include relevant hazard pictograms.[11]

  • Designated Storage : Waste containers should be stored in a designated, secondary-contained Satellite Accumulation Area (SAA) within the laboratory until they are collected by Environmental Health & Safety (EHRS) personnel.[9]

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for collecting and disposing of waste generated from the use of Methyl 2-bromo-2-(2-bromophenyl)acetate.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure the following preparations are made:

  • Work Area : All handling and waste collection must be performed inside a properly functioning chemical fume hood.[1][12]

  • PPE : Wear the following minimum PPE:

    • Safety goggles with side shields or a face shield.[2]

    • A flame-resistant lab coat.[2]

    • Nitrile gloves (check manufacturer's data for breakthrough time; double-gloving may be appropriate).[2]

    • Closed-toe shoes.[2]

Step 2: Waste Segregation and Collection
  • Liquid Waste :

    • Obtain a designated waste container labeled "Halogenated Organic Liquid Waste."

    • Carefully pour all liquid waste containing Methyl 2-bromo-2-(2-bromophenyl)acetate into this container.

    • Do not mix with non-halogenated organic waste (e.g., acetone, hexanes, ethanol) or aqueous waste.[3]

    • Securely cap the container immediately after adding the waste.

  • Solid Waste :

    • Collect any solid Methyl 2-bromo-2-(2-bromophenyl)acetate waste, contaminated weighing papers, or spent drying agents in a separate, clearly labeled container for "Halogenated Organic Solid Waste."[11]

    • Place contaminated disposable labware, such as pipette tips and gloves, into a sealed plastic bag or container also labeled as hazardous solid waste.

Step 3: Disposal of Empty Containers

An empty container that held Methyl 2-bromo-2-(2-bromophenyl)acetate is still considered hazardous waste until properly decontaminated.[13]

  • Triple Rinse Protocol : Rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone, dichloromethane).

  • Collect Rinsate : Each rinse (the "rinsate") must be collected and disposed of as Halogenated Organic Liquid Waste .[13] The solvent used for rinsing dictates the waste stream; using a halogenated solvent means the rinsate is halogenated waste.

  • Final Disposal : Once triple-rinsed, deface or remove the original chemical label.[11][13] The container can now be disposed of in the appropriate glass or plastic recycling bin, in accordance with your institution's policies.[11]

Emergency Procedures: Spill and Exposure

  • Spill Management :

    • Evacuate non-essential personnel from the immediate area. Ensure the spill is contained within the fume hood if possible.[12]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Carefully scoop the absorbed material into a designated container for solid hazardous waste.[12]

    • Wipe the spill area with a solvent-wetted cloth, and dispose of the cloth as solid hazardous waste.

    • Contact your institution's EHRS office for guidance and to report the spill.

  • Personal Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Skin Contact : Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[6]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste related to Methyl 2-bromo-2-(2-bromophenyl)acetate.

G Disposal Workflow for Methyl 2-bromo-2-(2-bromophenyl)acetate cluster_0 Disposal Workflow for Methyl 2-bromo-2-(2-bromophenyl)acetate cluster_1 Waste Collection & Segregation cluster_2 Final Disposition start Waste Generation (e.g., reaction mixture, contaminated item) decision1 Waste Physical State? start->decision1 decision2 Empty Chemical Container? decision1->decision2 Original Product Container liquid_waste Collect in Labeled 'Halogenated Organic Liquid Waste' Container decision1->liquid_waste Liquid / Solution solid_waste Collect in Labeled 'Halogenated Organic Solid Waste' Container decision1->solid_waste Solid / Contaminated Material (gloves, wipes, etc.) rinse Perform Triple-Rinse Protocol with suitable solvent decision2->rinse Yes saa Store Sealed Container in Satellite Accumulation Area liquid_waste->saa solid_waste->saa collect_rinsate Collect Rinsate as Halogenated Liquid Waste rinse->collect_rinsate trash Dispose of Defaced Container in Normal Lab Trash/Recycling rinse->trash After Rinsing & Defacing collect_rinsate->liquid_waste

Caption: Decision workflow for segregating and disposing of chemical waste.

Conclusion

The responsible disposal of Methyl 2-bromo-2-(2-bromophenyl)acetate is a critical aspect of laboratory safety and environmental stewardship. The core tenets are unambiguous: always work in a fume hood with appropriate PPE, meticulously segregate halogenated waste from all other waste streams, use clearly labeled and sealed containers, and follow the triple-rinse protocol for empty containers. By integrating these expert-validated procedures into your daily workflow, you contribute to a safer and more compliant research environment. Always consult your institution's specific chemical hygiene plan and EHRS guidelines as the ultimate authority.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • PubChem. (n.d.). Methyl 2-(2-bromophenyl)acetate.
  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Methyl bromoacetate.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • PSFC. (n.d.). PSFC Halogenated Solvents.
  • Sigma-Aldrich. (n.d.). methyl 2-(2-bromophenyl)acetate AldrichCPR.
  • Matrix Scientific. (n.d.). Download SDS - Methyl 2-bromo-2-(2-bromophenyl)acetate.
  • CDN Isotopes. (n.d.). Safety Data Sheet - Methyl Bromoacetate-2,2-d2.
  • Autech Scientific. (n.d.). MSDS of Methyl 2-bromo-2-(4-bromophenyl)acetate.
  • ChemScene. (2025, December 8). Safety Data Sheet - Methyl 2-(3-bromophenyl)acetate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - methyl 2-(2-acetamido-4-bromophenyl)acetate.
  • Fisher Scientific. (2009, January 14). SAFETY DATA SHEET - Methyl alpha-bromophenylacetate.
  • ChemScene. (n.d.). 3042-81-7 | Methyl 2-bromo-2-phenylacetate.
  • TCI (Shanghai) Development Co., Ltd. (n.d.). Methyl 2-(2-Bromophenyl)acetate | 57486-69-8.

Sources

Navigating the Handling of Methyl 2-bromo-2-(2-bromophenyl)acetate: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are foundational to advancements in drug development. Among these, halogenated organic compounds such as Methyl 2-bromo-2-(2-bromophenyl)acetate play a crucial role as versatile intermediates. However, their reactivity profile necessitates a robust understanding and implementation of safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information for handling Methyl 2-bromo-2-(2-bromophenyl)acetate, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Assessment: Understanding the Risks

Based on the analysis of analogous compounds, Methyl 2-bromo-2-(2-bromophenyl)acetate is anticipated to be a hazardous substance with the following potential effects:

  • Lachrymator: This compound is likely a strong eye irritant, causing tearing, a burning sensation, and significant discomfort upon exposure.[6]

  • Skin and Respiratory Irritant: Contact with skin may cause irritation or chemical burns.[7][8][9] Inhalation of vapors or aerosols can lead to respiratory tract irritation.[7][8][9]

  • Toxicity: Harmful if swallowed.[7][8]

Given these potential hazards, a multi-layered approach to personal protection is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Methyl 2-bromo-2-(2-bromophenyl)acetate. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Eyes and Face Chemical Splash Goggles and a Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[10][11] A face shield should be worn over the goggles to provide an additional layer of protection for the entire face.[10][12]
Hands Chemical-Resistant Gloves (Double-Gloving Recommended)Due to the corrosive nature of similar compounds, robust hand protection is critical. Nitrile gloves are a common choice for incidental contact, but for prolonged handling, heavier-duty gloves such as neoprene or butyl rubber are recommended.[13] Double-gloving (e.g., a lighter nitrile glove under a heavier glove) provides an extra barrier and allows for the safe removal of the outer glove if contaminated. Always inspect gloves for any signs of degradation or perforation before use.
Body Chemical-Resistant Laboratory CoatA flame-resistant lab coat that fastens securely is required. Ensure the material is appropriate for handling organic chemicals.
Respiratory Chemical Fume HoodAll handling of Methyl 2-bromo-2-(2-bromophenyl)acetate must be conducted within a certified and properly functioning chemical fume hood to prevent the inhalation of vapors.[9][14] For situations where a fume hood is not feasible (e.g., cleaning up a large spill), a respirator with an appropriate organic vapor cartridge may be necessary.[11][15]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is critical to minimizing the risk of exposure. The following diagram and procedural steps outline a safe handling process from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_transfer Carefully Transfer Reagent prep_materials->handle_transfer Proceed to Handling handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction handle_monitor Monitor Reaction Progress handle_reaction->handle_monitor cleanup_quench Quench Reaction (if necessary) handle_monitor->cleanup_quench Proceed to Cleanup cleanup_segregate Segregate Halogenated Waste cleanup_quench->cleanup_segregate cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_segregate->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff

Caption: Safe handling workflow for Methyl 2-bromo-2-(2-bromophenyl)acetate.

Experimental Protocol: Safe Handling and Use

  • Preparation:

    • Don PPE: Before entering the laboratory, don all required PPE as outlined in the table above.

    • Verify Fume Hood: Ensure the chemical fume hood is operational, with the sash at the appropriate height.

    • Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood. Inspect all glassware for cracks or defects.

  • Handling:

    • Transfer: When transferring the liquid, use a syringe or cannula to minimize the risk of splashing. Avoid pouring directly from the bottle.

    • Reaction Setup: Conduct all reactions in a clean, dry reaction vessel within the fume hood.

    • Monitoring: Monitor the reaction from outside the fume hood whenever possible.

  • Cleanup and Disposal:

    • Quenching: If the reaction requires quenching, do so slowly and carefully with an appropriate quenching agent.

    • Waste Segregation: Dispose of all waste containing Methyl 2-bromo-2-(2-bromophenyl)acetate into a designated, clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

    • Decontamination: Decontaminate all glassware and surfaces that may have come into contact with the chemical. A suitable solvent such as acetone followed by soap and water is generally effective.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as you do so. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[15][16][17]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[15][16][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15][17]

  • Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the halogenated waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, Methyl 2-bromo-2-(2-bromophenyl)acetate requires specific disposal procedures.

  • Waste Container: All waste containing this compound must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.

  • Labeling: The waste container must be clearly labeled with its contents.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the halogenated waste through your institution's hazardous waste management program. Do not pour this chemical down the drain.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling Methyl 2-bromo-2-(2-bromophenyl)acetate and ensure a safe and productive laboratory environment.

References

  • LookChem. Cas 57486-69-8, METHYL 2-(2-BROMOPHENYL)ACETATE. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • San Jose State University Environmental Health & Safety. Personal Protective Equipment: Hands. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. [Link]

  • Servier. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Brandeis University. Lachrymators | Laboratory Safety. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 1-Bromopinacolone. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.